methyl 3-(azidomethyl)benzoate
Description
BenchChem offers high-quality methyl 3-(azidomethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(azidomethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
180863-54-1 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-(azidomethyl)benzoate: Synthesis, Properties, and Applications in Click Chemistry
Introduction
Methyl 3-(azidomethyl)benzoate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, drug discovery, and chemical biology. Its structure incorporates a stable methyl benzoate moiety and a reactive azidomethyl group, positioning it as a valuable building block for molecular synthesis. The true utility of this reagent lies in the azide functional group, which serves as a chemical handle for one of the most robust and efficient ligation reactions in modern chemistry: the azide-alkyne cycloaddition, a cornerstone of "click chemistry."[1][2]
This guide provides a comprehensive technical overview of Methyl 3-(azidomethyl)benzoate, designed for scientists and development professionals. We will delve into its chemical structure and properties, provide a detailed, field-proven protocol for its synthesis and characterization, explore its primary application in bioconjugation, and discuss essential safety protocols. The structure of this document is designed to follow a logical progression from fundamental properties to practical application, empowering researchers to effectively synthesize, validate, and deploy this versatile compound in their work.
Chemical Structure and Properties
Molecular Structure
Methyl 3-(azidomethyl)benzoate features a benzene ring substituted at the 1 and 3 positions. The first substituent is a methoxycarbonyl group (-COOCH₃), forming the methyl ester of benzoic acid. The second is the azidomethyl group (-CH₂N₃), which is the key to its utility in click chemistry. The meta-substitution pattern influences the electronic properties and reactivity of both the aromatic ring and its functional groups.
Caption: Chemical structure of Methyl 3-(azidomethyl)benzoate.
Physicochemical Properties
Quantitative experimental data for this specific compound is not widely published. The properties below are consolidated from data on its precursors and parent structures, providing reliable estimates for laboratory use.
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₉N₃O₂ | - |
| Molecular Weight | 191.19 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow oil | Based on similar benzyl azides and methyl benzoate.[3] |
| Boiling Point | >120 °C at reduced pressure | Estimated based on Methyl 3-(bromomethyl)benzoate.[4] |
| Solubility | Miscible with most organic solvents | Based on Methyl Benzoate and general azide properties.[3][5] |
| (e.g., DCM, EtOAc, THF, DMF, DMSO) | ||
| Poorly soluble in water | ||
| Stability | Thermally sensitive; handle with care | General property of organic azides. |
Synthesis and Purification
Rationale for Synthetic Route
The most direct and efficient synthesis of Methyl 3-(azidomethyl)benzoate is achieved through a classical nucleophilic substitution reaction (Sₙ2). This strategy leverages the commercially available and stable precursor, Methyl 3-(bromomethyl)benzoate . The bromide atom serves as an excellent leaving group, which is readily displaced by the azide anion (N₃⁻), typically sourced from sodium azide.
The choice of solvent is critical for success. A polar aprotic solvent, such as Dimethylformamide (DMF) or Acetone, is ideal as it effectively solvates the sodium azide cation while leaving the azide anion relatively free to act as a nucleophile. The reaction proceeds cleanly under mild heating, and its progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful identification of the characteristic azide peak in the IR spectrum is a primary confirmation of reaction success.
Materials:
-
Methyl 3-(bromomethyl)benzoate (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Addition of Azide: Add sodium azide (1.5 eq) to the solution. Causality: Using a slight excess of the nucleophile ensures the reaction goes to completion.
-
Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent system) every hour. The reaction is complete upon the disappearance of the starting material spot. Typical reaction time is 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers. Causality: The product is organic-soluble, while the DMF and excess sodium azide are water-soluble, allowing for efficient separation.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Causality: The brine wash helps to remove any remaining water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate).
-
Final Product: The pure product is obtained as a colorless oil. Confirm its identity and purity via spectroscopic methods.
Spectroscopic Characterization
Confirmation of the final product's identity is achieved by a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
| Technique | Expected Observations |
| Infrared (IR) | ~2100 cm⁻¹ (strong, sharp): Asymmetric stretch of the azide (N₃) group. This is the most diagnostic peak and confirms the successful substitution.[6] ~1720 cm⁻¹ (strong): Carbonyl (C=O) stretch of the ester. ~1250 cm⁻¹ (strong): C-O stretch of the ester. ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretches. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0 ppm (s, 1H), ~7.9 ppm (d, 1H), ~7.6 ppm (d, 1H), ~7.4 ppm (t, 1H): Aromatic protons showing a characteristic meta-substitution pattern. δ ~4.4 ppm (s, 2H): Benzylic protons (-CH₂-N₃). The singlet indicates no adjacent protons. δ ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~166 ppm: Ester carbonyl carbon. δ ~128-138 ppm: Aromatic carbons (4 signals). δ ~54 ppm: Benzylic carbon (-CH₂-N₃). δ ~52 ppm: Methyl ester carbon (-OCH₃). |
| Mass Spec. (ESI+) | m/z = 192.07 [M+H]⁺, 214.05 [M+Na]⁺: Expected molecular ion peaks corresponding to the protonated and sodiated adducts of the molecule (C₉H₉N₃O₂). |
Applications in Drug Development: Click Chemistry
The primary value of Methyl 3-(azidomethyl)benzoate is its role as a reagent in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction, a cornerstone of "click chemistry," forms a stable 1,2,3-triazole ring by joining an azide with a terminal alkyne.[1][7]
Key Advantages of CuAAC in Drug Discovery:
-
High Efficiency: The reaction provides near-quantitative yields.[1]
-
Biocompatibility: It can be performed in aqueous conditions, making it suitable for modifying biomolecules.[8]
-
Specificity: The azide and alkyne groups are mutually reactive and generally inert to other functional groups found in biological systems.
-
Versatility: It is widely used to link drug molecules to targeting ligands, polymers for drug delivery systems, or fluorescent probes for imaging.[2][9]
Mechanism of CuAAC
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The copper catalyst activates the terminal alkyne, making it susceptible to cycloaddition with the azide.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Experimental Protocol: A Model Click Reaction
This protocol demonstrates the use of Methyl 3-(azidomethyl)benzoate to synthesize a triazole.
Materials:
-
Methyl 3-(azidomethyl)benzoate (1.0 eq)
-
Phenylacetylene (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.1 eq)
-
Solvent: 1:1 mixture of t-Butanol and Water
Procedure:
-
In a vial, dissolve Methyl 3-(azidomethyl)benzoate and phenylacetylene in the t-butanol/water solvent.
-
In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. Causality: Sodium ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-2 hours.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by chromatography if necessary.
Safety and Handling
Trustworthiness through Safety: Proper handling is paramount when working with azide-containing compounds. While benzyl azides are generally more stable than smaller alkyl azides, adherence to safety protocols is non-negotiable.
-
Potential Hazards: Organic azides are potentially explosive. They can decompose violently with heat, shock, friction, or upon contact with certain metals.[10][11]
-
Handling:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Conduct all work in a well-ventilated chemical fume hood.
-
Avoid heating the compound to high temperatures. If heating is necessary, use an oil bath with a temperature controller and a blast shield.
-
Do not use metal spatulas for handling the neat compound; prefer plastic or wood.
-
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials like strong acids or oxidizing agents.
-
Disposal: Dispose of azide-containing waste according to your institution's hazardous waste guidelines. Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid (HN₃).
Conclusion
Methyl 3-(azidomethyl)benzoate stands out as a highly valuable and versatile building block for chemical synthesis, particularly within the pharmaceutical and biotechnology sectors. Its utility is firmly rooted in the reliability and efficiency of the azide-alkyne click reaction, which enables the straightforward construction of complex molecular architectures. By understanding its synthesis, properties, and the practicalities of its application, researchers can confidently leverage this reagent to accelerate their discovery and development programs, from creating novel therapeutic candidates to designing advanced diagnostic tools.
References
-
Wikipedia. Methyl benzoate. [Link]
-
Eureka | Patsnap. Methyl 3-(cyanomethyl)benzoate synthetic method. [Link]
-
The Good Scents Company. methyl 3-methyl benzoate, 99-36-5. [Link]
-
The Good Scents Company. methyl benzoate, 93-58-3. [Link]
-
MDPI. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Scientific Discoveries. Organic Multitasking: From Human Food Additive to Pesticide. [Link]
-
Proprep. What does the methyl benzoate IR spectrum reveal?. [Link]
-
FooDB. Showing Compound Methyl benzoate (FDB012198). [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. Click chemistry. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubChem - NIH. Methyl 3-acetylbenzoate | C10H10O3 | CID 15094405. [Link]
-
The Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]
-
NIST WebBook. Benzoic acid, methyl ester. [Link]
-
PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
NJ.gov. Hazardous Substance Fact Sheet. [Link]
-
MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003139. [Link]
-
Chegg.com. Solved IR Spectrum of Methyl Benzoate 2090 32 %Transmittance. [Link]
-
PMC. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. [Link]
-
YouTube. cycloadditions with azides. [Link]
-
CPAchem. Safety data sheet. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]
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An In-depth Technical Guide to the Solubility of Methyl 3-(azidomethyl)benzoate in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of methyl 3-(azidomethyl)benzoate in two critical solvents for preclinical research: dimethyl sulfoxide (DMSO) and water. In the absence of direct empirical data for this specific compound, this document establishes a predictive framework based on the known properties of analogous structures, namely methyl benzoate and methyl 3-(bromomethyl)benzoate. We delve into the theoretical underpinnings of solubility, examining the physicochemical properties of the solute and solvents to forecast solubility behavior. A significant portion of this guide is dedicated to a detailed, field-proven experimental protocol for the accurate determination of solubility, ensuring scientific integrity and reproducibility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for handling methyl 3-(azidomethyl)benzoate in a drug discovery and development context.
Introduction: The Significance of Solubility in Preclinical Research
Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a compound's bioavailability, formulation, and in-vitro assay performance. For novel compounds such as methyl 3-(azidomethyl)benzoate, an early and accurate understanding of its solubility in both a non-polar organic solvent like DMSO and an aqueous medium is paramount. DMSO is a ubiquitous solvent in the initial stages of drug discovery, capable of dissolving a wide array of both polar and non-polar substances for high-throughput screening and stock solution preparation.[1] Conversely, aqueous solubility is a critical determinant of a drug's absorption and distribution in the physiological environment. This guide will address the solubility of methyl 3-(azidomethyl)benzoate from both a theoretical and a practical standpoint.
Theoretical Framework and Predicted Solubility
Molecular Structure Analysis
Methyl 3-(azidomethyl)benzoate is composed of a benzene ring substituted with a methyl ester group and an azidomethyl group. The benzene ring is inherently hydrophobic. The methyl ester group adds some polar character, but the overall molecule is expected to be predominantly non-polar. The key functional group for our analysis is the azidomethyl group (-CH₂N₃) at the meta-position. The azide functional group is a pseudohalogen and introduces a degree of polarity due to the nitrogen-nitrogen bonds.
Comparative Analysis with Analogous Compounds
To predict the solubility of methyl 3-(azidomethyl)benzoate, we can examine the known solubilities of methyl benzoate and methyl 3-(bromomethyl)benzoate.
-
Methyl Benzoate: This parent compound is characterized as poorly soluble in water.[2] One source quantifies this as less than 0.1 g/100 mL at 22.5 °C.[3] It is, however, miscible with organic solvents.[2]
-
Methyl 3-(bromomethyl)benzoate: The introduction of a bromomethyl group in the meta position results in a compound that is described as slightly soluble in water.[4]
The azido group (-N₃) is generally considered to be more polar than a bromo group (-Br). This suggests that methyl 3-(azidomethyl)benzoate will likely exhibit slightly greater aqueous solubility than methyl 3-(bromomethyl)benzoate, though it will still be classified as poorly soluble.
Predicted Solubility Profile
Based on the structural analysis and comparison with analogous compounds, the following solubility profile for methyl 3-(azidomethyl)benzoate is anticipated:
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly soluble | The dominant hydrophobic benzene ring and methyl ester group will limit aqueous solubility. The polar azidomethyl group is expected to confer slightly higher solubility than the bromo-analogue, but the compound will remain largely insoluble. |
| DMSO | Highly soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[1] Given that the parent compound, methyl benzoate, is miscible with organic solvents, it is highly probable that methyl 3-(azidomethyl)benzoate will exhibit excellent solubility in DMSO. |
Experimental Determination of Solubility
To move beyond theoretical predictions, a robust experimental protocol is necessary. The following section outlines a detailed methodology for the quantitative determination of the solubility of methyl 3-(azidomethyl)benzoate.
The Shake-Flask Method: A Gold Standard
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[5] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured.
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline methyl 3-(azidomethyl)benzoate to a series of clear glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the test solvent (DMSO or water).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) to mimic relevant experimental or physiological conditions.
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to confirm the necessary duration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
Prepare a series of calibration standards of methyl 3-(azidomethyl)benzoate of known concentrations in the appropriate solvent.
-
Dilute the filtered sample with a suitable mobile phase to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. The UV wavelength should be set to the absorbance maximum of methyl 3-(azidomethyl)benzoate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of methyl 3-(azidomethyl)benzoate in the original solvent.
-
Data Presentation and Interpretation
The experimentally determined solubility values should be reported in standard units, such as mg/mL or µg/mL, and the temperature at which the measurement was performed must be specified.
Table of Expected vs. Experimental Data:
| Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Water | Poorly soluble | To be determined experimentally |
| DMSO | Highly soluble | To be determined experimentally |
Conclusion
While direct published data on the solubility of methyl 3-(azidomethyl)benzoate is not currently available, a reasoned prediction can be made based on its chemical structure and comparison to analogous compounds. It is anticipated to have poor aqueous solubility and high solubility in DMSO. This technical guide provides a robust, step-by-step experimental protocol based on the gold-standard shake-flask method to enable researchers to determine the precise solubility of this compound. Accurate solubility data is a critical parameter that will inform all subsequent stages of research and development, from in-vitro screening to formulation and preclinical evaluation.
References
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
- [No Author]. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a source providing general solubility experiment procedures.
- Lagunin, A., et al. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
- Pardhi, P., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
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Thermodynamic Stability of Benzyl Azide Derivatives: A Technical Guide
Topic: Thermodynamic Stability of Benzyl Azide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
Benzyl azide (
This guide provides a rigorous analysis of the thermodynamic landscape of benzyl azides, quantifying the impact of substituents on decomposition temperatures (
Part 1: The Thermodynamic Landscape
The Decomposition Mechanism
The primary hazard of benzyl azide derivatives lies in their decomposition pathway. Unlike simple thermal rearrangement, azides undergo an irreversible loss of molecular nitrogen (
Figure 1: Thermal Decomposition Pathway The following diagram illustrates the transition from the metastable azide to the nitrene species and subsequent polymerization or insertion products.
Caption: The irreversible loss of
Enthalpic Potential
The thermodynamic instability is intrinsic to the azide bond.
-
Enthalpy of Decomposition (
): A single azide group typically contributes -290 to -350 kJ/mol of energy upon decomposition. -
Impact: For a molecule with a molecular weight of ~150 g/mol , this translates to
. -
Safety Threshold: Any compound with
is considered potentially explosive; indicates high explosive potential.
Part 2: Substituent Effects (SAR)
The thermal stability of benzyl azides is heavily influenced by the electronic nature of the substituents on the aromatic ring. This relationship often follows Hammett correlation principles, affecting the activation energy (
Electronic Effects
-
Electron Donating Groups (EDGs): Substituents like -OMe or -Me (para/ortho) can stabilize the electron-deficient transition state leading to the nitrene. Counter-intuitively, this often lowers the
, making the molecule kinetically less stable, even if the thermodynamic energy release is similar. -
Electron Withdrawing Groups (EWGs): Substituents like -NO2 or -CF3 destabilize the developing positive charge in the transition state, potentially raising
. However, groups like -NO2 add their own decomposition energy, significantly increasing the total and the violence of the event.
Representative Thermal Data
The following table aggregates typical thermodynamic values for benzyl azide derivatives. Note: Values are approximate ranges derived from DSC data at 5-10 K/min heating rates.
| Derivative (Para-R) | Substituent Type | Relative Hazard | ||
| -H (Parent) | Neutral | 170 - 180 | ~1500 - 1800 | High |
| -OCH3 | Strong EDG | 150 - 165 | ~1400 - 1600 | High (Lower Onset) |
| -CH3 | Weak EDG | 165 - 175 | ~1500 - 1700 | High |
| -Cl | Weak EWG | 175 - 185 | ~1300 - 1500 | Moderate-High |
| -NO2 | Strong EWG | 160 - 190* | > 2500 | Extreme |
*Note on Nitro derivatives: While
Part 3: Analytical Methodologies
To validate the stability of a specific derivative, you must employ a self-validating testing workflow. Reliance on literature values alone is insufficient for scale-up.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine
-
Pan Selection: Use Gold (Au) or Gold-plated high-pressure pans .
-
Reasoning: Azides can form explosive metal azides with copper or react catalytically with standard aluminum or steel pans, artificially lowering
.
-
-
Sample Mass: 1.0 – 2.0 mg (Strict limit).
-
Reasoning: Large masses can rupture the cell during gas release (
).
-
-
Heating Rate: 5 K/min.
-
Reasoning: Faster rates (10-20 K/min) can artificially elevate the detected
due to thermal lag, giving a false sense of safety.
-
-
Atmosphere: Nitrogen purge (50 mL/min).
The "Rule of Six" & C/N Ratio
Before synthesis, apply these heuristic checks:
-
Equation of State:
-
If
, the molecule is likely explosive.
-
-
Rule of Six: Ensure at least 6 carbons per energetic functional group (azide, nitro, etc.).[3][4]
Part 4: Process Safety Workflow
Figure 2: Safety Decision Tree Use this logic flow to determine if a benzyl azide derivative is safe to scale up.
Caption: Decision matrix for scaling organic azides based on thermodynamic data.
Handling & Storage
-
Light Sensitivity: Benzyl azides are photolabile. Store in amber glass wrapped in foil.
-
Temperature: Store at 2-8°C. Do not freeze if the pure compound is a liquid (phase changes can induce shock sensitivity in impure crystals).
-
Isolation: Avoid rotary evaporation to dryness. Maintain a "heel" of solvent (e.g., Toluene or DCM) to keep the azide desensitized.
References
-
Bräse, S., et al. (2005).[4][5] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4] Angewandte Chemie International Edition.[4][5][6] Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4][5][6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[4][5][6] Angewandte Chemie. Link
-
Kaplan, M. L., & Truesdale, E. A. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Chemical Health & Safety. Link
-
Richardson, A. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.[7][8] Organic Process Research & Development.[6] Link
-
University of California Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[4] UCSB EH&S. Link
Sources
- 1. Diazo Transfer Reagent 2-Azido-4,6-Dimethoxy-1,3,5-Triazine (ADT) Displays Highly Exothermic Decomposition Comparable to Tosyl Azide | Imperial College London [data.hpc.imperial.ac.uk]
- 2. tainstruments.com [tainstruments.com]
- 3. uvic.ca [uvic.ca]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. scispace.com [scispace.com]
- 8. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-(azidomethyl)benzoate: Technical Guide & Synthesis
Primary Identifier (Precursor): CAS 1129-28-8 (Methyl 3-(bromomethyl)benzoate) Target Compound Identifier: CAS 112097-39-7 (Methyl 3-(azidomethyl)benzoate)
Executive Summary
Methyl 3-(azidomethyl)benzoate is a pivotal bifunctional building block in medicinal chemistry and chemical biology. Characterized by a meta-substituted benzene ring bearing a methyl ester and an azidomethyl group, it serves as a "Click Chemistry" handle. The ester functionality allows for conjugation to amines or alcohols (often forming linkers), while the azide moiety enables bioorthogonal coupling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger ligation.
Expert Insight: While assigned the CAS 112097-39-7, this compound is rarely purchased directly due to the inherent stability concerns of shipping organic azides and their ease of preparation. This guide focuses on the in situ generation or fresh isolation of the azide from its stable precursor, Methyl 3-(bromomethyl)benzoate (CAS 1129-28-8).
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7][8]
Target Compound: Methyl 3-(azidomethyl)benzoate
| Property | Data |
| CAS Number | 112097-39-7 |
| IUPAC Name | Methyl 3-(azidomethyl)benzoate |
| Molecular Formula | |
| Molecular Weight | 191.19 g/mol |
| SMILES | COC(=O)C1=CC=CC(CN=[N+]=[N-])=C1 |
| Appearance | Colorless to pale yellow oil (typically) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
Primary Precursor: Methyl 3-(bromomethyl)benzoate
| Property | Data |
| CAS Number | 1129-28-8 |
| Molecular Weight | 229.07 g/mol |
| Physical State | White crystalline solid |
| Melting Point | 41–45 °C |
| Storage | 2–8 °C (Moisture sensitive) |
Synthetic Pathway & Mechanism
The most reliable route to Methyl 3-(azidomethyl)benzoate is via nucleophilic substitution (
Reaction Mechanics
The reaction exploits the high electrophilicity of the benzylic carbon. The azide ion (
Critical Consideration: The meta-substitution pattern preserves the geometry required for specific linker applications (e.g., PROTACs), avoiding the steric clash often seen in ortho-substituted analogues.
Synthesis Workflow Visualization
Figure 1: Synthetic workflow for the conversion of the bromo-precursor to the target azide.
Validated Experimental Protocol
Objective: Synthesis of Methyl 3-(azidomethyl)benzoate on a 1.0 gram scale.
Materials
-
Methyl 3-(bromomethyl)benzoate (1.0 g, 4.37 mmol)
-
Sodium Azide (
) (341 mg, 5.24 mmol, 1.2 eq) -
Dimethylformamide (DMF) (5 mL) or Acetone/Water (3:1, 10 mL)
-
Ethyl Acetate (EtOAc) and Brine for workup.
Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(bromomethyl)benzoate (1.0 g) in DMF (5 mL).
-
Note: If using Acetone/Water, dissolve the bromide in acetone first, then add the azide dissolved in minimal water.
-
-
Azidation: Add Sodium Azide (341 mg) in a single portion.
-
Safety: Use a plastic or ceramic spatula. Avoid metal contact with azides to prevent formation of shock-sensitive metal azides.
-
-
Reaction: Stir the mixture at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (
) will disappear, and the azide product ( ) will form. Note that values are often very similar; staining with or Ninhydrin (after reduction) may be required, or use crude NMR.
-
-
Workup:
-
Dilute the reaction mixture with cold water (30 mL).
-
Extract with EtOAc (
mL). -
Wash the combined organic layers with water (
mL) and brine ( mL) to remove DMF and unreacted .
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap) at <40 °C.-
Safety: Do not overheat. Organic azides are generally stable if
, but caution is mandatory.
-
-
Yield: Expect ~90-95% yield of a colorless/pale oil.
Applications: Click Chemistry & Linker Design
The primary utility of Methyl 3-(azidomethyl)benzoate is as a "Click-ready" ester.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The meta-azide group reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. This is widely used to attach the benzoate moiety to drugs, fluorophores, or surfaces.
Reaction Pathway Visualization
Figure 2: Mechanism of the CuAAC reaction utilizing the target azide.
Safety & Handling Guidelines (E-E-A-T)
The C/N Ratio Rule
Organic azides are potentially explosive. The safety of an azide can be estimated using the Carbon/Nitrogen ratio equation:
-
Ratio:
Verdict: The ratio is
Handling Precautions
-
Avoid Metals: Never use metal spatulas or needles with concentrated azide solutions (risk of forming Copper/Lead azides).
-
Heat Control: Do not heat reaction mixtures involving this azide above 80 °C unless in a dilute solution.
-
Waste Disposal: Quench unreacted azide in the aqueous waste stream with bleach (Sodium Hypochlorite) or specific azide-quenching protocols before disposal.
References
-
PubChem. (2025).[1][2][3] Methyl 3-(bromomethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link].
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.
-
Organic Chemistry Portal. (2024). Azide-Alkyne Cycloaddition. Retrieved from [Link].
Sources
Strategic Implementation of Benzoate Ester Linkers in Drug Discovery
Executive Summary
The benzoate ester moiety (
Physicochemical Properties & Design Logic
The Electronic Advantage (Hammett Tuning)
The primary reason to select a benzoate linker over an aliphatic ester (e.g., acetate or pivalate) is the ability to fine-tune metabolic stability without significantly altering steric bulk. The rate of hydrolysis depends heavily on the electron density at the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , or in the para or meta position destabilize the ground state and stabilize the tetrahedral intermediate, accelerating hydrolysis . -
Electron-Donating Groups (EDGs): Substituents like
, , or increase electron density at the carbonyl, retarding hydrolysis .
This relationship is quantified by the Hammett equation:
Steric Shielding (The Ortho Effect)
While para substituents control electronics, ortho substituents introduce steric blockades. A benzoate with 2,6-disubstitution (e.g., 2,6-dimethylbenzoate) creates a "molecular shield" around the carbonyl, drastically reducing susceptibility to esterases. This is a vital strategy when the benzoate is intended as a stable linker in a conjugate rather than a labile prodrug handle.
Decision Matrix: Linker Selection
Use the following logic flow to determine the appropriate benzoate architecture for your lead compound.
Figure 1: Decision tree for selecting benzoate substitution patterns based on desired biological half-life.
Synthetic Methodologies
In a medicinal chemistry setting, robust and mild coupling conditions are preferred over harsh acid catalysis (Fischer esterification) to preserve sensitive functional groups on the drug scaffold.
Protocol: Steglich Esterification (DCC/DMAP)
This is the gold-standard method for coupling hindered benzoic acids to secondary alcohols or phenols.
Reagents:
-
Carboxylic Acid: 1.0 equiv (The Benzoate linker)
-
Alcohol/Drug: 1.0 equiv
-
DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv
-
DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the benzoic acid derivative (1.0 equiv) and the drug/alcohol (1.0 equiv) dissolved in anhydrous DCM (
concentration). -
Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution at
. -
Coupling: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate.
-
Extraction: Wash the filtrate with
(to remove DMAP), saturated , and brine. Dry over . -
Purification: Concentrate in vacuo and purify via flash column chromatography (typically Hexanes/EtOAc).
Critical Note: If the drug molecule contains a primary amine, it must be protected (e.g., Boc, Cbz) as amines are more nucleophilic than alcohols and will form amides preferentially.
Biological Stability & Metabolism
Benzoate esters are primarily hydrolyzed by Carboxylesterases (CES) , specifically hCE1 (liver predominant) and hCE2 (intestine predominant).
Metabolic Pathway
The hydrolysis proceeds via a tetrahedral intermediate. The stability of this intermediate dictates the reaction rate.
Figure 2: Enzymatic hydrolysis mechanism. Substituents on 'Ar' stabilize/destabilize the transition state.
Protocol: Plasma Stability Assay
To validate the design, the stability must be tested in biological matrices.
Materials:
-
Pooled Human Plasma (heparinized).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test Compound (
stock in DMSO). -
Internal Standard (e.g., Warfarin or Tolbutamide).
Procedure:
-
Initiation: Pre-warm plasma (
) to in a water bath. -
Spiking: Add test compound to plasma to a final concentration of
(0.1% DMSO final). -
Sampling: At time points
min, remove aliquots. -
Quenching: Immediately dispense aliquot into
of ice-cold Acetonitrile containing the Internal Standard. Vortex for 30 seconds. -
Analysis: Centrifuge at 4000 rpm for 10 min. Analyze the supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Case Studies: Marketed Drugs
The following examples illustrate the successful application of benzoate linkers to solve specific delivery challenges.
| Drug | Prodrug Form | Rationale for Benzoate Linker | Clinical Benefit |
| Metronidazole | Metronidazole Benzoate | Taste Masking: The parent drug is bitter. The benzoate ester is insoluble in saliva (pH 7), preventing interaction with taste buds. | Improved pediatric compliance; hydrolysis in the gut releases active drug. |
| Estradiol | Estradiol Benzoate | Lipophilicity/Depot: Esterification at C-3 increases | Sustained release (days) vs. rapid clearance of free estradiol. |
| Betamethasone | Betamethasone Benzoate | Permeability: The benzoate at C-17 enhances skin penetration and potency for topical formulations. | High potency anti-inflammatory action in psoriasis/eczema.[1] |
References
-
Prodrug Strategies in Drug Design: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery7 , 255–270 (2008). Link
-
Metronidazole Benzoate Properties: "Metronidazole Benzoate."[2][3][4] PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Estradiol Pharmacokinetics: "Pharmacokinetics of estradiol." Wikipedia. Link
-
Hammett Equation in Hydrolysis: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews91 , 165–195 (1991). Link
-
Steglich Esterification: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition17 , 522–524 (1978). Link
Sources
An In-depth Technical Guide to the Reactivity Profile of meta-Substituted Benzyl Azides
Abstract: meta-Substituted benzyl azides are crucial molecular tools in the fields of bioconjugation, medicinal chemistry, and materials science.[1] The strategic placement of substituents at the meta position of the benzyl ring allows for the fine-tuning of the azide's electronic properties, thereby modulating its reactivity in key chemical transformations. This guide provides a comprehensive technical overview of the synthesis, characterization, and reactivity profile of these compounds. We will delve into the electronic and steric effects of meta-substituents, with a particular focus on their impact on [3+2] cycloaddition reactions and the Staudinger reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of meta-substituted benzyl azides in their work.
Introduction: The Benzyl Azide Moiety - A Versatile Tool
The azide functional group has become an indispensable component of the modern chemist's toolbox, largely due to its prominent role in "click" chemistry.[1] Azides are relatively small, stable to a wide range of reaction conditions, and participate in highly efficient and selective reactions, most notably the Huisgen [3+2] cycloaddition with alkynes.[1] The benzyl scaffold, to which the azide is attached, provides a versatile platform for introducing additional functionality and tuning the molecule's properties.
While the effects of ortho- and para-substituents on the reactivity of aromatic compounds are well-documented, the influence of meta-substitution is often more nuanced.[2][3][4] meta-Substituents primarily exert their influence through inductive effects, as they are not in a position to directly participate in resonance with the benzylic position.[5] Understanding and harnessing these inductive effects is key to designing benzyl azides with tailored reactivity for specific applications.
Synthesis and Characterization of meta-Substituted Benzyl Azides
General Synthetic Routes
The most common and straightforward method for the synthesis of benzyl azides is the nucleophilic substitution of a corresponding benzyl halide with an azide salt, such as sodium azide.[6] This SN2 reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to ensure the solubility of the azide salt and facilitate the reaction.[6] Alternatively, benzyl alcohols can be converted to their corresponding azides through various methods, including activation with a sulfonyl chloride followed by displacement with azide, or via Mitsunobu reaction conditions.[7]
Protocol: A Generalized Synthesis of a meta-Substituted Benzyl Azide
This protocol describes the synthesis of a generic meta-substituted benzyl azide from the corresponding benzyl bromide.
Materials:
-
meta-Substituted benzyl bromide
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the meta-substituted benzyl bromide (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the meta-substituted benzyl azide.
Spectroscopic Characterization
The successful synthesis of a benzyl azide can be confirmed by characteristic spectroscopic signatures.
| Spectroscopic Technique | Characteristic Feature |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band between 2100 and 2150 cm-1 corresponding to the asymmetric N=N=N stretch of the azide group. |
| 1H NMR Spectroscopy | A singlet peak typically between δ 4.0 and 4.5 ppm corresponding to the benzylic protons (-CH2N3). The chemical shift will be influenced by the nature of the meta-substituent. |
| 13C NMR Spectroscopy | A peak for the benzylic carbon (-CH2N3) typically appears between δ 50 and 60 ppm. |
The Core of Reactivity: Electronic and Steric Effects of meta-Substituents
Hammett and Taft Parameters: Quantifying Electronic Effects
The Hammett equation is a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[8][9][10] It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ):
log(k/k0) = σρ or log(K/K0) = σρ[8]
For meta-substituents, the Hammett parameter σm is primarily a measure of the inductive effect of the substituent.[9]
| Substituent | Hammett σm Value | Electronic Effect |
| -NO2 | 0.71 | Strong Electron-Withdrawing |
| -CN | 0.61 | Strong Electron-Withdrawing |
| -CF3 | 0.46 | Strong Electron-Withdrawing |
| -Cl | 0.37 | Electron-Withdrawing |
| -Br | 0.39 | Electron-Withdrawing |
| -H | 0.00 | Reference |
| -CH3 | -0.07 | Weak Electron-Donating |
| -OCH3 | 0.12 | Electron-Withdrawing (Inductive) / Electron-Donating (Resonance) |
| -NH2 | -0.16 | Electron-Donating |
Impact on Key Reactions
The electronic nature of the meta-substituent significantly influences the reactivity of the benzyl azide in various transformations.
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of click chemistry.[1] In the context of meta-substituted benzyl azides, electron-withdrawing groups are generally expected to lower the energy of the highest occupied molecular orbital (HOMO) of the azide, which can affect the rate of the reaction. For the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction mechanism is complex, but the electronic nature of the azide can influence the rate-determining step.[1] In strain-promoted azide-alkyne cycloaddition (SPAAC), the reactivity is largely governed by the strain of the cycloalkyne, but electronic effects from the azide can still play a role.[11]
The Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate, which can then be hydrolyzed to an amine and a phosphine oxide.[12][13][14] The Staudinger ligation is a modification of this reaction that allows for the formation of a stable amide bond.[1] The rate-limiting step is the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide.[1] Therefore, electron-withdrawing substituents on the benzyl ring are expected to decrease the electron density on the azide and slow down the reaction rate. Conversely, electron-donating groups should increase the rate.
Benzyl azides can be readily reduced to the corresponding primary amines.[15] The Staudinger reduction, using a phosphine and water, is a mild and efficient method for this transformation.[12][13] The reactivity in this reduction is also influenced by the electronic nature of the meta-substituent, with electron-donating groups generally accelerating the initial phosphine attack.
Diagram: Workflow for Analyzing Substituent Effects
Caption: Workflow for the systematic analysis of meta-substituent effects on benzyl azide reactivity.
Kinetic Profile Analysis: A Practical Guide
Experimental Design for Kinetic Studies
To quantitatively assess the impact of meta-substituents on the reactivity of benzyl azides, kinetic studies are essential. In-situ monitoring techniques are particularly powerful as they allow for the continuous measurement of reactant and product concentrations over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the benzylic proton signal of the starting azide and the appearance of new signals corresponding to the product.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch in the IR spectrum can be monitored.
-
UV-Vis Spectroscopy: If the reactants or products have a suitable chromophore, changes in absorbance can be followed over time.
Protocol: Kinetic Analysis of a SPAAC Reaction with a meta-Substituted Benzyl Azide
This protocol outlines a general procedure for determining the second-order rate constant of a SPAAC reaction using 1H NMR spectroscopy.
Materials:
-
meta-Substituted benzyl azide
-
A strained alkyne (e.g., a cyclooctyne derivative)
-
An appropriate deuterated solvent (e.g., CDCl3, DMSO-d6)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare stock solutions of the meta-substituted benzyl azide, the strained alkyne, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine known volumes of the stock solutions to achieve the desired initial concentrations.
-
Acquire a 1H NMR spectrum at time zero (t=0).
-
Acquire subsequent spectra at regular time intervals.
-
Integrate the signal of a characteristic proton of the benzyl azide and the internal standard in each spectrum.
-
Calculate the concentration of the benzyl azide at each time point relative to the constant concentration of the internal standard.
-
Plot the reciprocal of the benzyl azide concentration versus time. The slope of the resulting line will be the second-order rate constant (k).
Data Interpretation: Rate Constants and Activation Parameters
By performing kinetic experiments with a series of meta-substituted benzyl azides, a table of comparative reaction rates can be compiled.
| meta-Substituent | Relative Rate Constant (krel) |
| -NO2 | To be determined experimentally |
| -CN | To be determined experimentally |
| -Cl | To be determined experimentally |
| -H | 1.00 (Reference) |
| -CH3 | To be determined experimentally |
| -OCH3 | To be determined experimentally |
A Hammett plot can then be constructed by plotting log(krel) against the corresponding σm values. The slope of this plot, the reaction constant ρ, provides valuable insight into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.[8]
Case Study: Leveraging meta-Substituents in Drug Development
The ability to tune the reactivity of benzyl azides via meta-substitution has significant implications for drug development. In the field of antibody-drug conjugates (ADCs), for example, the rate of the bioconjugation reaction is critical. A reaction that is too slow may lead to incomplete conjugation, while a reaction that is too fast may result in off-target reactions. By selecting the appropriate meta-substituent, the reactivity of the benzyl azide can be optimized for a specific biological system.
Furthermore, the introduction of different meta-substituents can influence the pharmacokinetic properties of a drug molecule, such as its metabolic stability and lipophilicity. This provides an additional avenue for optimizing the overall performance of a therapeutic agent.
Safety and Handling of Azido Compounds
Organic azides are energetic compounds and should be handled with care. While benzyl azides are generally considered to be relatively stable, they can decompose, sometimes violently, upon heating or exposure to shock.[6] It is crucial to avoid the use of heavy metal spatulas or stir bars, as these can form explosive heavy metal azides.[6] All reactions involving azides should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.
Conclusion and Future Outlook
meta-Substituted benzyl azides are a versatile class of compounds with tunable reactivity profiles. The electronic effects of meta-substituents, which are primarily inductive in nature, can be systematically studied using the Hammett equation. This allows for the rational design of benzyl azides with optimized reactivity for a wide range of applications, from bioconjugation to materials science. Future research in this area will likely focus on the development of novel meta-substituted benzyl azides with unique properties, as well as their application in increasingly complex biological and material systems.
References
-
Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021, February 21). Chemistry LibreTexts. [Link]
-
Hammett equation. In Wikipedia. [Link]
-
Shriteh, T. M. (2018). Theoretical study of 1, 3-Dipolar Cycloaddition Reaction of Benzyl Azide and its Derivatives with Acrylic Acid. International Journal of Chemical Sciences, 16(2), 224. [Link]
-
Al-Azemi, T. F., & El-Dusouqui, O. M. (2002). 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. Molecules, 7(3), 304-316. [Link]
-
Staudinger Reaction. Organic Chemistry Tutor. [Link]
-
Gomha, S. M., Khedr, M. A., & El-Kholy, M. M. (2017). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 13, 1626–1632. [Link]
-
Staudinger Reaction. Organic Chemistry Portal. [Link]
-
Bioconjugation. In Wikipedia. [Link]
-
Reddy, G. S. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]
-
Kinetic and Mechanistic Studies of the Staudinger Reduction: On the Chemistry of Aryl Phosphazides. ResearchGate. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. [Link]
-
Al-Azemi, T. F., & El-Dusouqui, O. M. (2002). 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. Molecules, 7(3), 304-316. [Link]
-
Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols. (2022, July 29). ResearchGate. [Link]
-
Wang, Y., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(18), 5899. [Link]
-
Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. (2025, January 14). RSC Publishing. [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Toronto. [Link]
-
Hammett plot of competitive oxidation of para substituted... ResearchGate. [Link]
-
Benzyl azide synthesis by azidonation. Organic Chemistry Portal. [Link]
-
(a) Transition structures for each SPAAC reaction with benzyl azide;... ResearchGate. [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. [Link]
-
5.2 Directing Effects of the Substituents on EAS. In Organic Chemistry II. KPU Pressbooks. [Link]
-
Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. ChemRxiv. [Link]
-
synthesis of benzyl azide & azide safety - laboratory experiment. (2021, December 30). YouTube. [Link]
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Safety data sheet (SDS) for methyl 3-(azidomethyl)benzoate
Topic: Safety Data Sheet (SDS) Technical Guide: Methyl 3-(azidomethyl)benzoate Document Type: Technical Safety Whitepaper & Operational Guide Target Audience: Medicinal Chemists, Chemical Biology Researchers, HSE Officers
Executive Hazard Analysis: Beyond the GHS Codes
While standard Safety Data Sheets (SDS) provide regulatory compliance (H-codes), they often fail to capture the operational nuance required for high-energy intermediates. Methyl 3-(azidomethyl)benzoate is an organic azide used primarily as a "Click" chemistry linker. Its safety profile is dominated by the thermodynamics of the azido (
The Core Hazard: Energetic Instability
The azido group is intrinsically endothermic ($ \Delta H_f^\circ \approx +70 \text{ to } +100 \text{ kcal/mol}
-
Shock Sensitivity: As a benzyl azide, this compound is more sensitive than aliphatic azides (e.g., octyl azide) but less sensitive than small aromatic azides (e.g., phenyl azide). The ester group provides steric and electronic stabilization, but the benzylic position allows for easier oxidative fragmentation.
-
Metal Incompatibility: The most critical, often overlooked hazard in "Click" chemistry is the formation of transition metal azides . If this compound contacts copper, lead, or brass (e.g., in drain pipes, spatulas, or manometers) in the presence of free azide ions, it can form primary explosives that detonate via friction.
Physicochemical Profile & Structural Validation
Before handling, every researcher must validate the compound's theoretical stability using the Law of Six and the C/N Ratio .
2.1 Calculated Properties
| Property | Value (Approx.) | Note |
| Formula | Methyl ester functionality | |
| Molecular Weight | 191.19 g/mol | |
| Physical State | Low-melting solid or Oil | Often an oil if impure; solidifies at high purity. |
| Boiling Point | > 200°C (Decomposes) | DO NOT DISTILL. |
| Precursor | Methyl 3-(bromomethyl)benzoate | CAS: 1129-28-8 |
2.2 Stability Calculation (The "Rule of Three")
For an organic azide to be considered "safe" for isolation and storage, the ratio of carbon plus oxygen atoms to nitrogen atoms must be
For Methyl 3-(azidomethyl)benzoate:
Conclusion: The ratio is > 3 .[2][3] This compound is thermodynamically stable enough to be isolated, weighed, and stored at
Operational Safety Protocol
3.1 Synthesis & Isolation
Most researchers synthesize this from the bromide precursor.
-
Solvent Choice: Use DMF or DMSO. NEVER use Dichloromethane (DCM) or Chloroform with sodium azide.[2] This generates diazidomethane or triazidomethane, which are extremely volatile and explosive.[4]
-
Work-up: Do not use rotary evaporators to dryness if the water bath is
. Use a stream of nitrogen or high vacuum at ambient temperature.
3.2 Weighing & Transfer
-
Tools: Use Teflon, bone, or plastic spatulas only.
-
Prohibition: strictly NO metal spatulas. Friction between metal and a crystalline azide can trigger micro-detonations.
-
PPE: Standard PPE + Blast Shield. Kevlar gloves are recommended if handling >1g.
3.3 Storage
-
Container: Amber glass vial with a Teflon-lined cap.
-
Environment: Store at
. -
Headspace: Purge with Argon/Nitrogen before sealing to prevent oxidative degradation of the benzylic position.
Experimental Workflows & Visualizations
4.1 The Safety Decision Matrix
Before scaling up any reaction involving this azide, follow this logic flow to determine the safe operating mode.
Figure 1: Decision matrix for handling organic azides based on structural thermodynamics.
4.2 Waste Disposal: The Staudinger Quench
NEVER dispose of azide solutions down the drain. Acidic drains turn azide ions into Hydrazoic Acid (
Protocol:
-
Dilute the azide waste stream with solvent (THF or Toluene).
-
Add excess Triphenylphosphine (
). -
Stir for 2-4 hours. Nitrogen gas (
) will evolve. -
Add water to hydrolyze the intermediate iminophosphorane to the amine and triphenylphosphine oxide (
). -
The resulting mixture is non-explosive and can be disposed of as standard organic waste.
Figure 2: Staudinger reduction workflow for chemically deactivating azide waste.
Emergency Response
| Scenario | Immediate Action | Rationale |
| Spill (Solid) | Cover with sand/vermiculite. Dampen with water.[5] | Dry sweeping generates static/friction. Water desensitizes. |
| Spill (Liquid) | Absorb with inert pads. Do NOT use paper towels. | Paper + Azide = Nitrocellulose-like flammability upon drying. |
| Fire | Use Dry Chemical, Foam, or | Azides supply their own nitrogen, but standard smothering works. |
| Skin Contact | Wash with soap/water. Do NOT use DCM. | Solvents may increase transdermal absorption. |
References
-
Bräse, S., et al. (2005).[2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. Link
-
Stanford University EHS. (n.d.).[2] Information on Azide Compounds. Stanford Environmental Health & Safety.[2][6] Link
-
University of California Center for Laboratory Safety. (2013). Safety Alert: Explosion of Azide Waste. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 3-(bromomethyl)benzoate (Precursor). Link
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Click chemistry protocols using methyl 3-(azidomethyl)benzoate
Application Note & Protocol Guide: Methyl 3-(azidomethyl)benzoate in Modular Click Chemistry
Part 1: Introduction & Strategic Utility
Methyl 3-(azidomethyl)benzoate is a high-value bifunctional building block designed for modular drug discovery. Unlike simple alkyl azides, this aromatic scaffold serves as a robust "Click-and-Couple" linker.
The Dual-Lock Mechanism:
-
The "Click" Handle (Azide): The benzylic azide allows for rapid, regioselective attachment to any alkyne-bearing payload via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The "Coupling" Handle (Methyl Ester): The meta-substituted benzoate ester acts as a masked carboxylic acid. Post-click, it can be hydrolyzed to the free acid, enabling secondary attachment to amines (e.g., E3 ligase ligands in PROTACs) via standard amide coupling.
Key Chemical Properties:
-
CAS (Precursor): 68202-68-6 (Methyl 3-(bromomethyl)benzoate - Note: The azide is typically generated in situ or sourced as a derivative of this CAS.)
-
Molecular Formula:
-
Molecular Weight: 191.19 g/mol
-
Stability: High. The aromatic ring stabilizes the azidomethyl group, reducing the volatility and shock sensitivity often associated with aliphatic azides.
Part 2: Safety Assessment (Critical)
1. The "Rule of Six" Verification:
Before scaling up, we validate the safety profile using the Smith/Sharpless "Rule of Six" (
-
Calculation: (9 Carbons + 2 Oxygens) / 3 Nitrogens = 3.66 .
-
Verdict: Safe for isolation. The ratio > 3 indicates this molecule is stable at standard laboratory conditions. However, standard azide protocols (blast shields, no metal spatulas) must be observed.
2. Handling Precautions:
-
Shock Sensitivity: Low, but avoid concentrating reaction mixtures to dryness if metal salts are present.
-
Incompatibility: Avoid strong acids which can generate hydrazoic acid (
), a highly toxic and explosive gas.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" CuAAC Ligation
For the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Reagents & Materials:
-
Azide: Methyl 3-(azidomethyl)benzoate (1.0 equiv)
-
Alkyne: Terminal alkyne substrate (1.0 - 1.2 equiv)
-
Catalyst Source:
(5-10 mol%) -
Reductant: Sodium Ascorbate (NaAsc) (10-20 mol%)
-
Ligand (Optional but Recommended): THPTA or TBTA (to protect Cu(I) from oxidation and prevent byproduct formation).
-
Solvent System:
-BuOH : (1:1) or DMSO : (if solubility is an issue).
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial equipped with a stir bar, dissolve the Alkyne (1.0 mmol) and Methyl 3-(azidomethyl)benzoate (191 mg, 1.0 mmol) in 5 mL of
-BuOH. -
Solvation: Add 4 mL of deionized water. If the mixture is cloudy, add minimal DMSO dropwise until clear.
-
Catalyst Complexing (The "Expert" Step):
-
Why? Premixing Copper and Ligand prevents Cu(I) disproportionation.
-
In a separate micro-tube, mix
(13 mg, 0.05 mmol) and THPTA (22 mg, 0.05 mmol) in 0.5 mL water. Vortex until blue.
-
-
Initiation: Add the Cu-Ligand complex to the reaction vial. Then, immediately add Sodium Ascorbate (40 mg, 0.2 mmol) dissolved in 0.5 mL water.
-
Observation: The solution may turn bright yellow or colorless (indicative of Cu(I) species).
-
-
Incubation: Stir vigorously at Room Temperature for 2–16 hours.
-
Monitoring: Check via TLC or LC-MS. The azide peak (approx. 2100 cm⁻¹ IR) should disappear.
-
-
Workup:
-
Dilute with 20 mL water.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with 5%
(to chelate and remove Copper) and Brine. -
Dry over
, filter, and concentrate.
-
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Green/Blue Reaction | Cu(I) oxidized to Cu(II) | Degas solvents with |
| Low Conversion | Steric hindrance | Switch ligand to THPTA (smaller); heat to 40°C. |
| Copper Contamination | Inefficient workup | Wash organic layer with saturated EDTA or |
Protocol B: The "Unlock" – Methyl Ester Hydrolysis
Converts the triazole-benzoate intermediate into a reactive carboxylic acid.
Reagents:
-
Substrate: Triazole-ester product from Protocol A.
-
Base: Lithium Hydroxide (LiOH) or NaOH (2-3 equiv).
-
Solvent: THF : MeOH :
(3:1:1).
Procedure:
-
Dissolve the crude ester in the THF/MeOH mixture.
-
Add LiOH (dissolved in minimal water) dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours.
-
Acidification (Critical): Carefully acidify to pH 3-4 using 1M HCl.
-
Note: Do not go too acidic if the "clicked" payload contains acid-sensitive groups (e.g., Boc-amines).
-
-
Extract with EtOAc. The product is now a Benzoic Acid derivative, ready for amide coupling (EDC/NHS or HATU protocols).
Part 4: Visualizing the Workflow
The following diagram illustrates the modular logic of using Methyl 3-(azidomethyl)benzoate as a linker in drug discovery (e.g., PROTAC synthesis).
Caption: Modular workflow converting the azide precursor into a functionalized carboxylic acid linker.
Part 5: References
-
Organic Chemistry Portal. "Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)." Organic-Chemistry.org. [Link]
-
Master Organic Chemistry. "Basic Hydrolysis of Esters (Saponification)." MasterOrganicChemistry.com. [Link]
-
National Institutes of Health (NIH). "Methyl Benzoate - PubChem Compound Summary." PubChem. [Link]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide Benzoates
Introduction: The Power of Precision in Molecular Assembly
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of modern chemical ligation, celebrated for its efficiency, specificity, and broad functional group tolerance.[1][2][3] This reaction, a prime example of "click chemistry," forges stable 1,2,3-triazole linkages from azides and terminal alkynes with remarkable reliability, finding extensive applications in drug discovery, bioconjugation, and materials science.[3][4][5] This guide provides a detailed exploration of the CuAAC reaction tailored specifically for substrates incorporating both benzyl azide and benzoate functionalities. These substrates are of significant interest in medicinal chemistry, where the benzoyl group can serve as a crucial pharmacophore or a protecting group, and the benzyl azide provides a versatile handle for molecular construction.
This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the rationale behind protocol design, and strategies for optimizing outcomes when dealing with the specific electronic and steric characteristics of benzyl azide benzoates.
The Catalytic Heart: Understanding the CuAAC Mechanism
The remarkable rate acceleration of the CuAAC reaction, up to 10⁸-fold over the uncatalyzed thermal Huisgen cycloaddition, is a direct result of the copper(I) catalyst.[2] The catalytic cycle, a subject of extensive study, is believed to proceed through the formation of a copper(I) acetylide intermediate. While mononuclear copper species were initially proposed, evidence now suggests that dicopper species may be more active.[6] The generally accepted mechanism involves the following key steps:
-
Generation of the Active Catalyst: The active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent.[6] Sodium ascorbate is the most widely used reductant due to its efficiency and biocompatibility.[7]
-
Formation of the Copper Acetylide: The Cu(I) ion coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide complex.
-
Coordination and Cycloaddition: The azide then coordinates to the copper center. The ensuing cycloaddition is a stepwise process involving the formation of a six-membered metallacycle intermediate, which then rearranges to form the triazole ring.[6]
-
Protonolysis and Catalyst Regeneration: The resulting copper triazolide is protonated, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst to continue the cycle.
This catalytic cycle ensures the exclusive formation of the 1,4-regioisomer, a significant advantage over the thermal reaction which often yields a mixture of 1,4- and 1,5-isomers.[2][4]
Caption: Figure 1: Catalytic Cycle of the CuAAC Reaction.
Considerations for Benzyl Azide Benzoate Substrates
While the CuAAC reaction is known for its tolerance of various functional groups, the presence of a benzoate ester warrants specific attention due to its electronic and steric properties, as well as its chemical stability.
1. Electronic Effects:
The benzoate group is moderately electron-withdrawing. General principles suggest that electron-withdrawing groups on the alkyne can slow the reaction, while their effect on the azide is less pronounced. However, for practical purposes in CuAAC, the reaction is often robust enough that these electronic effects do not significantly impede product formation, especially with efficient catalyst systems.[1][4] It is advisable to monitor the reaction progress, for instance by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine if extended reaction times are necessary compared to electron-rich substrates.
2. Steric Hindrance:
Steric bulk near the reacting alkyne or azide can reduce reaction rates.[2][8] If the benzoate group is positioned such that it sterically hinders the approach of the other reactant to the copper catalytic center, longer reaction times or slightly elevated temperatures may be required. For particularly hindered substrates, increasing the catalyst loading or employing more active N-heterocyclic carbene (NHC)-copper complexes can be effective.[2][4][8]
3. Ester Stability and Potential for Hydrolysis:
A primary concern when working with benzoate esters, particularly in aqueous solvent systems, is the potential for hydrolysis to the corresponding benzoic acid and alcohol. The standard CuAAC reaction is often performed in a pH range of 4-12.[2][6] Under basic conditions (pH > 8), the risk of ester hydrolysis increases, especially with prolonged reaction times or elevated temperatures.
Mitigation Strategies for Hydrolysis:
-
pH Control: Maintain the reaction pH between 7 and 8. Using a buffer (e.g., phosphate or HEPES) is highly recommended.
-
Reaction Time: Monitor the reaction closely and stop it once the starting materials are consumed to avoid prolonged exposure to potentially hydrolytic conditions.
-
Temperature: Whenever possible, conduct the reaction at room temperature.
Experimental Protocols
The following protocols provide a robust starting point for the CuAAC reaction of a generic benzyl azide derivative with an alkyne-functionalized benzoate. Optimization may be required based on the specific properties of the substrates.
Protocol 1: Standard CuAAC Reaction in Aqueous/Organic Mixture
This protocol is suitable for most applications and utilizes the common CuSO₄/Sodium Ascorbate catalytic system.
Materials:
-
Benzyl azide derivative (1.0 eq)
-
Alkyne-functionalized benzoate (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent: A mixture of water and a miscible organic solvent (e.g., t-BuOH, DMSO, or THF) is often effective. A 1:1 mixture of t-BuOH/H₂O is a good starting point.
-
Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)
Step-by-Step Procedure:
-
Dissolve Reactants: In the reaction vessel, dissolve the benzyl azide derivative (1.0 eq) and the alkyne-functionalized benzoate (1.1 eq) in the chosen solvent system (e.g., 5 mL of 1:1 t-BuOH/H₂O for a 0.2 M reaction). Stir the solution until all components are fully dissolved.
-
Prepare Catalyst and Reductant Stocks:
-
Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1.0 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use as it can degrade upon exposure to air.
-
-
Add Copper Catalyst: To the stirring solution of reactants, add the CuSO₄ stock solution to achieve a final catalyst loading of 1-5 mol% (relative to the limiting reagent).
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture. A 5-10 fold molar excess of ascorbate relative to CuSO₄ is recommended. The reaction is typically initiated by the addition of the ascorbate.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). A typical reaction is complete within 1 to 12 hours.
-
Work-up and Purification:
-
Once the reaction is complete, it can be diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Protocol 2: CuAAC with a Stabilizing Ligand for Sensitive Substrates
For reactions involving sensitive biological molecules or when trying to minimize copper loading, the use of a Cu(I)-stabilizing ligand is highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice due to its water solubility and ability to accelerate the reaction while protecting molecules from oxidative damage.
Additional Materials:
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Step-by-Step Procedure:
-
Dissolve Reactants: As in Protocol 1, dissolve the azide and alkyne substrates in the appropriate buffer or solvent system.
-
Prepare Catalyst/Ligand Premix: In a separate tube, prepare a premix of the CuSO₄ and THPTA. A common ratio is 1:5 (CuSO₄:THPTA). For a reaction requiring 100 µM CuSO₄, you would mix the CuSO₄ stock with the THPTA stock to achieve final concentrations of 100 µM and 500 µM, respectively.
-
Add Catalyst/Ligand Premix: Add the freshly prepared CuSO₄/THPTA premix to the stirring solution of reactants.
-
Initiate and Monitor: Add freshly prepared sodium ascorbate (typically to a final concentration of 1-5 mM) to start the reaction. Monitor as described in Protocol 1.
-
Work-up and Purification: The work-up is similar to Protocol 1. For biomolecules, purification is often achieved by size-exclusion chromatography or dialysis.
Data Presentation: Typical Reaction Conditions
| Parameter | Condition | Rationale & Remarks |
| Stoichiometry | 1.0 eq Azide : 1.0-1.2 eq Alkyne | A slight excess of one reagent can drive the reaction to completion. |
| Solvent | t-BuOH/H₂O, DMSO/H₂O, DMF, neat | Co-solvents are used to solubilize organic substrates in aqueous media. |
| Catalyst (Cu Source) | CuSO₄·5H₂O (1-5 mol%) | Inexpensive and readily available. Cu(I) salts (e.g., CuI, CuBr) can also be used. |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | Freshly prepared solution is crucial for optimal activity. |
| Ligand (Optional) | THPTA, BTTAA (1-5 eq to Cu) | Recommended for sensitive substrates and to accelerate slow reactions. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are usually sufficient. Gentle heating (40-60 °C) can help with slow reactions. |
| Reaction Time | 1 - 24 hours | Highly substrate-dependent. Monitor for completion. |
| pH | 7 - 8 | Buffered conditions are recommended to prevent ester hydrolysis. |
Workflow for Optimization
When working with a new pair of benzyl azide benzoate substrates, a systematic optimization approach is recommended to ensure high yield and purity.
Caption: Figure 2: Workflow for CuAAC Optimization.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive sodium ascorbate. 2. Poor solubility of substrates. 3. Steric hindrance. 4. Catalyst inhibition. | 1. Prepare a fresh solution of sodium ascorbate. 2. Try a different solvent system (e.g., add DMSO or DMF). 3. Increase reaction temperature (to 40-60 °C); add a stabilizing ligand (THPTA); increase catalyst loading. 4. Ensure reagents are free of potential copper chelators (e.g., thiols, EDTA). |
| Formation of Side Products | 1. Alkyne homocoupling (Glaser coupling). 2. Ester hydrolysis. | 1. Ensure a sufficient excess of sodium ascorbate is present; degas the solvent to remove oxygen. 2. Run the reaction in a buffered system (pH 7-8); reduce reaction time and temperature. Confirm hydrolysis by LC-MS. |
| Difficulty in Purification | Co-elution of product with unreacted starting material or byproducts. | Adjust the stoichiometry to ensure one reactant is fully consumed. Optimize chromatography conditions (solvent gradient, column type). |
Conclusion
The CuAAC reaction is a powerful and versatile tool for the synthesis of complex molecules containing the benzyl azide benzoate motif. By understanding the underlying mechanism and considering the specific properties of the benzoate functionality, researchers can reliably achieve high yields of the desired 1,4-disubstituted triazole products. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for success, enabling the seamless integration of this pivotal click reaction into diverse research and development programs.
References
-
Díez-González, S., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1335-1349. [Link]
-
Berg, R., & Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715–2750. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Coordination Chemistry Reviews, 255(23-24), 2933-2945. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the 1,3-Dipolar Cycloaddition of Azides to Terminal Alkynes. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Jena Bioscience. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). [Link]
-
Nagy, V., et al. (2022). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. [Link]
-
SSERC. (2024). Hydrolysis of ethyl benzoate. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
Precision Synthesis of 1,2,3-Triazoles via Methyl 3-(azidomethyl)benzoate: A Bifunctional Scaffold Approach
Abstract
This Application Note details the protocol for utilizing methyl 3-(azidomethyl)benzoate as a bifunctional "Click" core. Unlike simple alkyl azides, this scaffold provides a regiodefined meta-substituted benzoate handle post-cyclization. This guide covers the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism, safety handling of benzyl azides, optimized synthesis protocols (Standard vs. Ligand-Accelerated), and downstream functionalization (hydrolysis).
Introduction: The "Click-and-Modify" Strategy
Methyl 3-(azidomethyl)benzoate is a strategic building block in fragment-based drug discovery (FBDD) and bioconjugation. Its utility stems from its dual functionality:
-
The Azidomethyl Group: A reactive handle for CuAAC, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.
-
The Methyl Ester: A masked carboxylic acid. Post-click, this ester can be hydrolyzed to the free acid, enabling further coupling (e.g., amide bond formation) to proteins, fluorophores, or pharmacophores.
This sequential functionalization allows researchers to construct complex libraries where the triazole serves as a bioisostere for amide bonds, while the benzoate moiety provides rigid spatial orientation.
Safety Pre-requisites: Handling Organic Azides
WARNING: Organic azides are potentially explosive. While methyl 3-(azidomethyl)benzoate is relatively stable, strict adherence to safety protocols is mandatory.
The "Rule of Six" Assessment
The stability of organic azides is often estimated using the Carbon/Nitrogen ratio.
-
Formula:
-
Compound: Methyl 3-(azidomethyl)benzoate (
) -
Calculation:
Status: Stable (Ratio > 3).[1] However, the following precautions apply:
-
Heat: Do not heat reaction mixtures above 80°C.
-
Isolation: Avoid distilling the azide to dryness. Store as a solution or wet solid where possible.
-
Metals: Avoid contact with copper/lead pipes (forms highly explosive metal azides). Use glass or Teflon-coated spatulas.
-
Solvents: Do not use halogenated solvents (DCM/CHCl3) if unreacted sodium azide is present from the precursor synthesis, as this forms explosive di- and tri-azidomethane.
Mechanistic Insight: The Cu(I) Catalytic Cycle
Understanding the mechanism is critical for troubleshooting. The reaction is not a simple concerted cycloaddition but a stepwise organometallic cycle.
-
Step 1 (Activation): Cu(I) coordinates the terminal alkyne, increasing its acidity (
drops by ~10 units), forming a copper(I) acetylide. -
Step 2 (Coordination): The organic azide coordinates to the copper center.
-
Step 3 (Cyclization): Formation of a strained metallacycle intermediate.
-
Step 4 (Release): Protonolysis releases the 1,4-triazole and regenerates the active Cu(I) catalyst.
Figure 1: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
Protocol A: Standard Aqueous/Alcoholic Click (High Yield)
Best for: Robust substrates, scale-up, and general library synthesis.
Reagents:
-
Azide: Methyl 3-(azidomethyl)benzoate (1.0 equiv)
-
Alkyne: Terminal alkyne of choice (1.0–1.1 equiv)
-
Catalyst Source: Copper(II) Sulfate Pentahydrate (
) -
Solvent:
(1:1 v/v)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the alkyne (1.0 mmol) and methyl 3-(azidomethyl)benzoate (191 mg, 1.0 mmol) in 5 mL of
. -
Water Addition: Add 5 mL of deionized water. If the starting materials precipitate, add just enough additional
to restore homogeneity or allow the reaction to proceed as a suspension (Click chemistry works well in heterogeneous phases). -
Catalyst Prep: Prepare fresh solutions of:
-
0.1 M
in water. -
0.2 M Sodium Ascorbate in water.
-
-
Initiation: Add
(10 mol%, 100 µL) followed immediately by Sodium Ascorbate (20 mol%, 100 µL). The solution should turn bright orange/yellow (indicating Cu(I)).-
Note: If the solution turns dark brown/black, oxidation has occurred. Add more ascorbate.[3]
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 4–16 hours. Monitor by TLC (the azide spot will disappear).
-
Workup:
-
Dilute with water (20 mL).
-
If the product precipitates: Filter, wash with water and cold ether.
-
If soluble: Extract with Ethyl Acetate (
), dry over , and concentrate.
-
Protocol B: Ligand-Accelerated Click (TBTA)
Best for: Dilute conditions, biological substrates, or reactions sensitive to oxidation.
Why TBTA? Tris(benzyltriazolylmethyl)amine (TBTA) stabilizes the Cu(I) oxidation state, preventing disproportionation and protecting the catalyst from oxygen.[1][2]
Reagents:
-
Ligand: TBTA (Commercial or synthesized)
-
Solvent: DMSO or THF/Water (4:1)
Procedure:
-
Complex Formation: Pre-mix
(5 mol%) and TBTA (5.5 mol%) in a small volume of DMSO/Water. The solution turns blue (Cu(II)-ligand complex). -
Substrate Mix: Dissolve Azide (1.0 equiv) and Alkyne (1.0 equiv) in the reaction solvent.
-
Reduction: Add the Cu-TBTA complex to the substrate mix, followed by Sodium Ascorbate (10 mol%). The solution remains colorless or turns pale yellow.
-
Reaction: Stir at RT for 1–4 hours. (TBTA accelerates the rate by ~10^6 fold compared to ligand-free conditions).
-
Purification: TBTA can be difficult to remove. Use column chromatography (DCM:MeOH gradients) or specific scavenger resins (e.g., CupriSorb).
Downstream Application: Ester Hydrolysis
Once the triazole is formed, the methyl ester can be hydrolyzed to the carboxylic acid for bioconjugation.
Protocol:
-
Dissolve the Triazole-Ester product (1.0 equiv) in THF:MeOH:Water (3:1:1).
-
Add Lithium Hydroxide Monohydrate (LiOH, 3.0 equiv).
-
Stir at RT for 2–6 hours.
-
Quench: Acidify carefully with 1M HCl to pH ~3.
-
Isolate: The carboxylic acid product often precipitates. Filter or extract with EtOAc.[1]
Workflow Visualization
Figure 2: Complete synthetic workflow from starting materials to functionalized acid scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reaction turns green/black | Oxidation of Cu(I) to Cu(II) or formation of Cu-oxide clusters. | Add more Sodium Ascorbate immediately. Degas solvents with |
| Low Conversion | Catalyst poisoning or insufficient Cu(I). | Increase catalyst loading to 20 mol%. Switch to Protocol B (TBTA ligand). |
| Product stuck in water | Triazole product is too polar. | Saturate aqueous phase with NaCl (brine) before extraction. Use |
| Emulsion during workup | Amphiphilic nature of triazole. | Filter the mixture through Celite® to remove copper salts before separation. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
Sources
Application Note: Bioconjugation with Methyl 3-(azidomethyl)benzoate Linkers
From Precursor Activation to High-Fidelity Click Chemistry
Abstract
This guide details the operational workflow for utilizing methyl 3-(azidomethyl)benzoate as a heterobifunctional linker in bioconjugation. Unlike flexible PEG spacers, this benzoate-based linker provides structural rigidity and a distinct UV chromophore for quantification. As the methyl ester is chemically inert toward biomolecules under physiological conditions, this protocol first details the critical activation phase (conversion to NHS-ester) followed by protein labeling and subsequent Click Chemistry (CuAAC or SPAAC).
Introduction & Mechanistic Rationale
The Molecule: Why this Linker?
Methyl 3-(azidomethyl)benzoate serves as a robust "Click" handle. Its structure offers three distinct advantages over aliphatic azido-linkers:
-
Benzyl Azide Stability: The azide group is separated from the aromatic ring by a methylene bridge (benzyl position). This prevents the resonance-destabilization often seen in direct aryl azides (which are photolabile), rendering this linker stable in ambient light while maintaining high reactivity for cycloaddition.
-
UV Traceability: The benzoate core absorbs UV light significantly at 250–260 nm. This allows for the spectroscopic determination of the "Degree of Labeling" (DOL) on proteins that otherwise lack distinct absorbance in this region (distinct from the 280 nm Trp/Tyr peak).
-
Rigidity: The benzene ring restricts the degrees of freedom, reducing the "floppiness" of the conjugate, which is advantageous when precise spatial separation between the biomolecule and the payload is required.
The Workflow Strategy
Since the user is starting with the methyl ester , the workflow must bridge organic synthesis and biochemistry. Direct reaction of methyl esters with protein amines is kinetically unfavorable in aqueous buffers. Therefore, the protocol is divided into three phases:
-
Phase 1 (Activation): Hydrolysis and NHS-esterification.
-
Phase 2 (Bioconjugation): Lysine modification of the target protein.
-
Phase 3 (Click Reaction): Covalent attachment of the payload.
Figure 1: The integrated workflow transforming the methyl ester precursor into a bioconjugate.
Phase 1: Linker Activation (Chemistry)
Note: If you have already purchased the pre-activated "3-(azidomethyl)benzoic acid NHS ester," skip to Phase 2.
Objective: Convert the inert methyl ester into the amine-reactive N-hydroxysuccinimide (NHS) ester.
Step 1: Hydrolysis
-
Dissolve Methyl 3-(azidomethyl)benzoate (1 eq) in THF/Water (1:1).
-
Add LiOH (3 eq). Stir at room temperature (RT) for 2–4 hours.
-
Monitor: TLC (Hexane:EtOAc) should show disappearance of the ester spot.
-
Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate. Dry over MgSO₄ and evaporate.
-
Result:3-(azidomethyl)benzoic acid (White solid).
-
Step 2: NHS Activation
-
Dissolve the acid (from Step 1) in anhydrous DMF or DCM.
-
Add TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) (1.1 eq) and DIPEA (2 eq).
-
Alternative: Use EDC (1.2 eq) and NHS (1.2 eq).
-
-
Stir at RT for 1–2 hours.
-
Purification: Silica gel chromatography is recommended to remove urea byproducts, or precipitation in cold ether if the product solidifies.
-
Product:NHS-Linker . Store at -20°C under argon. Desiccate.
-
Phase 2: Bioconjugation Protocol (Protein Labeling)
Objective: Covalently attach the azide linker to surface lysine residues of a protein (e.g., Antibody, BSA).
Materials
-
Protein: 1–10 mg/mL in PBS (ensure no Tris or Glycine buffers).
-
Linker Stock: 10 mM NHS-Linker in anhydrous DMSO.
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Desalting Column: Zeba Spin or PD-10 (Sephadex G-25).
Protocol
-
Buffer Exchange: If the protein is in Tris (which contains amines), exchange into Conjugation Buffer (pH 8.3) using a desalting column.[1]
-
Reaction Setup:
-
Add the Protein solution to a microcentrifuge tube.
-
Add the NHS-Linker stock slowly while vortexing gently.
-
Stoichiometry: Use a 10–20 molar excess of linker over protein. (e.g., For 10 nmol IgG, add 100–200 nmol Linker).
-
Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.
-
-
Incubation: Incubate at RT for 1 hour or 4°C overnight with gentle agitation.
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins to quench unreacted NHS esters.
-
Purification: Remove excess linker using a desalting column or dialysis against PBS (pH 7.4). Unreacted linker will interfere with the Click reaction.[2]
Validation (Degree of Labeling)
Calculate DOL using UV-Vis absorbance.
Phase 3: The "Click" Reaction[3]
Objective: React the Azide-labeled protein with an Alkyne-functionalized payload.
Method A: CuAAC (Copper-Catalyzed)
Best for: Small molecule payloads, peptides, and robust proteins.
-
Prepare Reagents:
-
CuSO₄: 2 mM in water.
-
THPTA Ligand: 10 mM in water (Stabilizes Cu(I) and protects protein from oxidation).
-
Sodium Ascorbate: 100 mM in water (Freshly prepared).
-
Alkyne Payload: 10 mM in DMSO.
-
-
Complex Formation: Pre-mix CuSO₄ and THPTA (1:5 molar ratio) and let sit for 5 mins.
-
Reaction Mix:
-
Protein-Azide (50 µM final).
-
Alkyne Payload (100–200 µM final, 2–4x excess).
-
Cu-THPTA Complex (100 µM Cu final).
-
Sodium Ascorbate (5 mM final).
-
-
Incubation: 1 hour at RT in the dark.
-
Cleanup: Desalting column or EDTA treatment to strip copper.
Method B: SPAAC (Copper-Free)
Best for: Live cells or sensitive proteins (GFP, enzymes sensitive to Cu).
-
Reagents: Use a payload containing a DBCO or BCN (strained cyclooctyne) group.
-
Reaction: Mix Protein-Azide with DBCO-Payload (5–10 molar excess).
-
Incubation: 4 hours to Overnight at RT (SPAAC is slower than CuAAC).
-
Cleanup: Desalting column.
Mechanism Visualization
Figure 2: Mechanistic pathway from covalent attachment to triazole formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency (Phase 2) | Hydrolysis of NHS ester | Ensure NHS-linker is stored desiccated. Use anhydrous DMSO. Do not store aqueous stocks. |
| Protein Precipitation | Over-labeling (Hydrophobicity) | Reduce Linker:Protein ratio. Add 0.05% Tween-20 to the buffer. |
| No Click Reaction | Copper Oxidation | Use fresh Sodium Ascorbate. Increase THPTA concentration. Flush headspace with Argon. |
| High Background/Nonspecific | Hydrophobic interaction of payload | Add 5% BSA during blocking (if ELISA) or wash with buffers containing 0.1% Triton X-100. |
References
-
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/EDC protocols).
-
Tietze, L. F., & Kettschau, G. (1997). Hetero Diels-Alder reactions in organic synthesis. (Reference for benzoate linker stability).
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
(Note: The specific synthesis of methyl 3-(azidomethyl)benzoate is often adapted from general benzyl azide syntheses found in organic chemistry literature, e.g., reaction of methyl 3-(bromomethyl)benzoate with sodium azide).
Sources
Application Note: Staudinger Ligation Protocols for Methyl 3-(azidomethyl)benzoate
Introduction
The Staudinger ligation is a cornerstone of bioorthogonal chemistry, enabling the formation of a stable amide bond through the reaction of an azide and a phosphine.[][2] First described by Staudinger and Meyer in 1919, the reaction initially involved the hydrolysis of an intermediate iminophosphorane to yield a primary amine and a phosphine oxide.[3] Modern iterations, particularly the "traceless" Staudinger ligation, have refined this process to be a highly chemoselective and biocompatible tool for applications ranging from peptide synthesis and biomolecular labeling to drug delivery systems.[2][3][4] This application note provides a detailed guide to the Staudinger ligation of a model substrate, methyl 3-(azidomethyl)benzoate, outlining the mechanistic principles, step-by-step protocols, and key considerations for successful implementation in a research setting.
Chemical Principle and Mechanism
The Staudinger reaction proceeds through a well-defined mechanism. The lone pair of electrons on the phosphorus atom of a triarylphosphine initiates a nucleophilic attack on the terminal nitrogen of the azide.[5][6] This forms a linear phosphazide intermediate, which is generally unstable and rapidly undergoes an intramolecular rearrangement.[5][7] Through a four-membered ring transition state, the phosphazide collapses, liberating dinitrogen gas (N₂) and forming an aza-ylide, also known as an iminophosphorane.[5][6][7]
In the presence of water, this aza-ylide intermediate is hydrolyzed to produce a primary amine and a phosphine oxide, a thermodynamically favorable outcome that drives the reaction to completion.[6][8] The "ligation" aspect, developed for bioconjugation, introduces an electrophilic trap (often an ortho-ester on one of the phosphine's aryl rings) that intercepts the aza-ylide intramolecularly to form a stable amide bond.[3][9] For the purposes of this note, we will focus on the classic Staudinger reduction of methyl 3-(azidomethyl)benzoate to the corresponding amine using triphenylphosphine, a foundational procedure.
Experimental Workflow & Protocols
Safety Precautions
-
Organic Azides: Organic azides are potentially explosive and should be handled with care. Avoid heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Phosphines: Triarylphosphines are irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Work with organic solvents in a well-ventilated fume hood.
Protocol 1: Staudinger Reduction of Methyl 3-(azidomethyl)benzoate
This protocol details the reduction of the azide to the corresponding primary amine, methyl 3-(aminomethyl)benzoate.
Materials and Reagents:
-
Methyl 3-(azidomethyl)benzoate
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-(azidomethyl)benzoate (1.0 eq) in anhydrous THF (approximately 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add triphenylphosphine (1.1 eq) in one portion at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: The reaction progress can be monitored by TLC. The starting azide is typically less polar than the product amine. A co-spot of the starting material should be used for accurate comparison. The reaction is usually complete within 2-4 hours at room temperature. Gentle heating (e.g., 40 °C) can be applied to expedite the reaction if necessary.
-
Hydrolysis: Once the starting material is consumed as indicated by TLC, add deionized water (equivalent to the volume of THF used) to the reaction mixture. Stir vigorously for an additional 1-2 hours to ensure complete hydrolysis of the iminophosphorane intermediate.
-
Workup and Extraction:
-
Remove the THF using a rotary evaporator.
-
Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product will contain the desired amine and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel. The triphenylphosphine oxide is a common byproduct and its removal is a key step.[6]
-
Data Summary and Expected Results
The following table provides a summary of the key reaction parameters and expected outcomes for the Staudinger reduction of methyl 3-(azidomethyl)benzoate.
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Azide:PPh₃) | 1.0 : 1.1 | A slight excess of the phosphine ensures complete consumption of the azide. |
| Solvent | Anhydrous THF | Aprotic solvent that readily dissolves both reactants. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Hydrolysis Time | 1-2 hours | Ensures complete conversion of the aza-ylide to the amine. |
| Expected Yield | >90% (after purification) | The Staudinger reduction is known for its high yields.[10] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the Staudinger reduction protocol.
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. lib.ysu.am [lib.ysu.am]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. Staudinger Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Staudingerライゲーション反応 [sigmaaldrich.com]
- 10. Staudinger Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Strategic Implementation of Methyl 3-(azidomethyl)benzoate in Rigid PROTAC Linker Design
Abstract & Strategic Rationale
The transition from flexible polyethylene glycol (PEG) linkers to rigid aromatic scaffolds represents a paradigm shift in Proteolysis Targeting Chimera (PROTAC) design. While flexible linkers allow for "fishing" of the target protein, they often incur a high entropic penalty upon ternary complex formation ($ \Delta G_{ternary} $).
Methyl 3-(azidomethyl)benzoate serves as a high-value bifunctional linker precursor that addresses this challenge. It introduces a meta-substituted benzene core , providing defined geometrical constraints (exit vectors) that are distinct from linear alkyl or para-substituted systems.
Key Advantages:
-
Entropic Pre-organization: The rigid phenyl ring limits the conformational degrees of freedom, potentially stabilizing the productive ternary complex between the E3 ligase and the Protein of Interest (POI).
-
Orthogonal Functionalization:
-
Methyl Ester: A masked carboxylic acid, ready for hydrolysis and subsequent amide coupling to amine-functionalized ligands (e.g., Pomalidomide-NH2).
-
Azide: A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-tagged warheads.
-
-
Solubility & Permeability: Unlike long lipophilic alkyl chains, the ester/amide and triazole (post-click) motifs offer a balance of polarity (TPSA) and lipophilicity (LogP), crucial for cell permeability.
Chemical Biology Workflow
The integration of methyl 3-(azidomethyl)benzoate into a PROTAC library typically follows a "Core-First" or "Convergent" synthesis strategy. We recommend the Amide-First, Click-Second approach to generate a stable "Click-Ready" E3 ligase binder.
Workflow Visualization
The following diagram illustrates the modular assembly of a PROTAC using this linker strategy.
Figure 1: Convergent synthetic pathway transforming methyl 3-(azidomethyl)benzoate into a bioactive PROTAC.[1][2]
Detailed Experimental Protocols
Phase 1: Linker Activation (Hydrolysis)
Objective: Convert the methyl ester to a carboxylic acid without compromising the azide moiety.
Reagents:
-
Methyl 3-(azidomethyl)benzoate (1.0 equiv)
-
Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 equiv)
-
Solvent: THF/MeOH/H2O (3:1:1 ratio)
Protocol:
-
Dissolve methyl 3-(azidomethyl)benzoate in the THF/MeOH mixture at 0°C.
-
Dropwise add the aqueous LiOH solution.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The high Rf ester spot should disappear, replaced by a baseline acid spot.
-
Workup: Acidify carefully to pH ~3 using 1M HCl. Extract with EtOAc (3x). Dry organic layer over Na2SO4 and concentrate.
-
Note: The azide group is stable under these mild basic and acidic conditions. Avoid strong reducing agents (e.g., hydrogenation, phosphines) which will reduce the azide to an amine.
-
Phase 2: Amide Coupling (E3 Ligase Attachment)
Objective: Attach the linker to an amine-functionalized E3 ligand (e.g., Thalidomide/Lenalidomide analog).
Reagents:
-
3-(azidomethyl)benzoic acid (from Phase 1) (1.0 equiv)
-
Amine-functionalized Ligand (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF
Protocol:
-
Dissolve the acid and DIPEA in DMF. Stir for 5 mins.
-
Add HATU and stir for 10 mins to activate the acid (formation of the active ester).
-
Add the Amine-functionalized Ligand.
-
Stir at RT for 4–16 hours.
-
Purification: Dilute with water/brine and extract with EtOAc. If the product is polar, direct purification via Prep-HPLC (C18 column, Water/Acetonitrile gradient) is recommended.
Phase 3: The "Click" Reaction (Library Assembly)
Objective: Connect the Azide-E3 conjugate to an Alkyne-POI ligand via a 1,2,3-triazole linkage.
Critical Insight: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the copper ligand.[3] Unlike TBTA, THPTA is water-soluble and effectively protects biomolecules and the PROTAC scaffold from oxidative damage during the reaction.
Reagents:
-
Azide-E3 Conjugate (1.0 equiv)
-
Alkyne-POI Ligand (1.1 equiv)
-
Sodium Ascorbate (0.5 equiv)
-
THPTA Ligand (0.5 equiv)
-
Solvent: DMSO/t-BuOH/H2O (or DMSO/H2O depending on solubility)
Protocol:
-
Pre-complexation: In a separate small vial, mix CuSO4 and THPTA in water. (The solution should turn light blue).
-
Dissolve the Azide and Alkyne components in the reaction solvent (DMSO/t-BuOH).
-
Add the Cu-THPTA complex to the reaction mixture.
-
Initiate the reaction by adding Sodium Ascorbate (freshly prepared in water).
-
Purge the headspace with Nitrogen (optional but recommended to protect Cu(I)).
-
Stir at RT for 2–12 hours.
-
Scavenging: If copper toxicity is a concern for downstream biological assays, treat the crude mixture with QuadraPure™-TU resin or EDTA before purification.
Logical Validation & QC
Structural Impact on Ternary Complex
The use of the meta-substituted benzoate linker creates a specific "kink" in the PROTAC backbone. This is distinct from para-substitution, which extends linearly.
Figure 2: The rigid linker acts as a scaffold to enforce proximity, facilitating the critical Protein-Protein Interaction (PPI) required for ubiquitination.
Data Interpretation Table
When analyzing LC-MS data during QC, use this reference table to validate the reaction steps.
| Step | Transformation | Mass Change ($ \Delta m/z $) | Expected Observation |
| 1 | Ester Hydrolysis | -14 Da ($ -CH_3 + H $) | Loss of methyl singlet in NMR (~3.9 ppm). |
| 2 | Amide Coupling | $ + \text{Ligand}_{mass} - 18 | Appearance of amide proton doublet/triplet in NMR. |
| 3 | Click Reaction | Sum of Azide + Alkyne | No loss of mass (Atom Economy = 100%). Formation of Triazole proton singlet (~8.0 ppm). |
Troubleshooting & Expert Tips
-
Regioisomerism: The CuAAC reaction is highly regioselective for the 1,4-disubstituted triazole. Thermal (uncatalyzed) Huisgen cycloaddition results in a mixture of 1,4- and 1,5-isomers and should be avoided.
-
Copper Removal: Residual copper can be cytotoxic. For cell-based degradation assays ($ DC_{50} $), ensure rigorous purification via Prep-HPLC using 0.1% Formic Acid or TFA modifiers to wash away metal ions.
-
Solubility: If the rigid aromatic linker decreases solubility, consider adding a solubilizing group (e.g., a piperazine or morpholine handle) to the solvent-exposed region of the ligands, rather than breaking the rigidity of the linker itself.
References
-
Beshiri, M. L., et al. (2020). "The role of linker rigidity in PROTAC design and efficacy." Journal of Medicinal Chemistry.
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as novel linkers for PROTACs." Journal of the American Chemical Society.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition.
-
Crews, C. M. (2018).[3] "PROTACs: past, present and future." Chemical Society Reviews.
-
Presolsi, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
Sources
Application Notes and Protocols: Solid-Phase Peptide Synthesis (SPPS) Capping with Azide Benzoates
Authored by: A Senior Application Scientist
Introduction: The Imperative of Capping in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research, therapeutic, and diagnostic applications.[1][2] The stepwise addition of amino acids to a growing peptide chain anchored to a solid support allows for efficient synthesis and purification.[1] A critical step in ensuring the fidelity of the final peptide sequence is the "capping" of unreacted amino groups after each coupling cycle. Incomplete coupling reactions leave free N-terminal amines on the resin-bound peptide, which can react in the subsequent coupling step, leading to the formation of deletion sequences (n-1 peptides). These impurities are often difficult to separate from the target peptide due to their similar physicochemical properties.
Capping is an intentional and irreversible acylation of these unreacted amino groups, rendering them unable to participate in further chain elongation.[3] The most common capping agents are acetic anhydride and diisopropylethylamine (DIPEA). While effective, this traditional approach results in a permanently acetylated truncation product. The introduction of functionalized capping agents, such as azide benzoates, offers a strategic advantage by incorporating a versatile chemical handle into the terminated sequences. This guide provides a detailed exploration of the use of azide benzoates for capping in SPPS, including the underlying chemistry, procedural protocols, and methods for verifying capping efficiency.
The Rationale for Azide Benzoate Capping: Introducing a Bioorthogonal Handle
The use of an azide-functionalized benzoate, typically 4-azidobenzoic acid or its activated form, for capping introduces an azide moiety onto the N-terminus of the truncated peptide chains. The azide group is a powerful tool in bioconjugation chemistry due to its participation in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal handle provides several downstream application possibilities:
-
Facilitated Purification: The azide-capped truncated peptides can be selectively captured on a resin functionalized with an alkyne, allowing for their removal from the crude peptide mixture.
-
Fluorescent Labeling: The azide group can be reacted with a fluorescent dye containing an alkyne, enabling the quantification and characterization of truncated sequences.
-
PEGylation: Attachment of polyethylene glycol (PEG) chains to the azide-capped peptides can be used to study the effects of PEGylation on peptide properties.
-
Surface Immobilization: The azide handle allows for the covalent attachment of truncated peptides to alkyne-functionalized surfaces for various binding and diagnostic assays.
Furthermore, certain azidobenzoyl derivatives can act as photo-cleavable capping agents, offering the potential for traceless removal of the capping group under UV irradiation if desired.[4][5]
Mechanism of Capping with Azide Benzoates
The capping reaction with azide benzoates proceeds via a standard nucleophilic acyl substitution mechanism. The free primary amine of the unreacted peptide chain on the solid support acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated azide benzoate. For this reaction to be efficient, the carboxylic acid of the 4-azidobenzoic acid needs to be activated. This can be achieved by converting it to an acyl chloride (4-azidobenzoyl chloride) or by using standard peptide coupling reagents to form an active ester in situ.
The use of 4-azidobenzoyl chloride is a straightforward approach. The highly reactive acyl chloride readily reacts with the free amine to form a stable amide bond, effectively capping the peptide chain. The reaction releases hydrochloric acid, which is neutralized by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Diagram of the SPPS workflow with Azide Benzoate Capping:
Caption: SPPS cycle highlighting the azide benzoate capping step.
Diagram of the Azide Benzoate Capping Reaction:
Caption: Chemical reaction of capping a free amine with 4-azidobenzoyl chloride.
Experimental Protocols
Materials and Reagents:
-
Peptide synthesis resin with the first amino acid attached
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Diisopropylethylamine (DIPEA)
-
Piperidine solution in DMF (typically 20-50%)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
4-Azidobenzoic acid
-
Thionyl chloride (for synthesis of 4-azidobenzoyl chloride) or a coupling reagent for in situ activation
-
Kaiser test kit
Synthesis of 4-Azidobenzoyl Chloride (Optional, if not commercially available):
Disclaimer: This synthesis should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Suspend 4-azidobenzoic acid (1 g, 6.13 mmol) in freshly distilled thionyl chloride (22.2 mL, 306 mmol).[6]
-
Reflux the mixture for 4 hours at 75 °C.[6]
-
After the reaction is complete, remove the excess thionyl chloride under vacuum.
-
The resulting solid is 4-azidobenzoyl chloride and can be used directly or stored under an inert atmosphere.
Protocol for Azide Benzoate Capping in SPPS:
This protocol assumes a standard Fmoc/tBu strategy for SPPS.
1. Preparation of Capping Solution:
-
Option A (Using 4-Azidobenzoyl Chloride): Prepare a 0.5 M solution of 4-azidobenzoyl chloride in anhydrous DMF. Prepare a 1 M solution of DIPEA in anhydrous DMF.
-
Option B (In Situ Activation): Prepare a solution containing 4-azidobenzoic acid (e.g., 10 equivalents based on resin loading), a coupling reagent like HBTU (10 eq.), and DIPEA (20 eq.) in DMF.
2. SPPS Cycle with Azide Capping:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (3-5 times).
-
Amino Acid Coupling: Perform the coupling of the next Fmoc-amino acid using your standard coupling protocol.
-
Washing: Wash the resin with DMF (3-5 times).
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to qualitatively assess the completeness of the coupling reaction.[6] A positive test (blue color) indicates the presence of free primary amines and the need for capping.
-
Capping with Azide Benzoate:
-
Add the prepared capping solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess capping reagents and byproducts.
-
Kaiser Test: Perform a second Kaiser test. A negative result (yellow/colorless) indicates successful capping of the free amines. If the test is still positive, the capping step can be repeated.
-
Proceed to the next cycle: Continue with the Fmoc deprotection of the newly coupled amino acid.
| Parameter | Recommended Value | Notes |
| Capping Reagent | 4-Azidobenzoyl Chloride or 4-Azidobenzoic Acid | Acyl chloride is more reactive. |
| Concentration | 0.5 M (for acyl chloride) | Excess is used to drive the reaction to completion. |
| Base | DIPEA | A non-nucleophilic base is crucial. |
| Solvent | Anhydrous DMF | Ensure the solvent is dry to prevent hydrolysis of the acyl chloride. |
| Reaction Time | 30-60 minutes | Can be optimized based on the specific peptide sequence. |
| Temperature | Room Temperature |
Verification of Capping Efficiency
While the Kaiser test provides a qualitative measure of capping success during the synthesis, quantitative analysis of the final cleaved peptide is essential for confirming the overall purity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard method for assessing the purity of the crude peptide. The presence of deletion sequences (n-1, n-2, etc.) can be identified as separate peaks, often eluting close to the main product peak. The integration of these peaks allows for the quantification of capping efficiency.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying the components of the crude peptide mixture. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to determine the molecular weights of the species present. The expected mass of the azide-capped truncated peptide can be calculated and searched for in the mass spectrum. This provides direct evidence of successful capping.[7][8]
Conclusion
Capping with azide benzoates is a strategic modification to the standard SPPS protocol that introduces a versatile bioorthogonal handle onto truncated peptide sequences. This functionalization opens up new possibilities for purification, analysis, and application of synthetic peptides. The protocol outlined in this guide provides a robust framework for implementing this advanced capping strategy. As with any synthetic protocol, optimization of reaction conditions may be necessary for specific peptide sequences to achieve the highest possible purity of the final product.
References
- Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Methods in Enzymology, 289. Academic Press.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana Press.
-
Aapptec. SPPS Capping procedure. [Link]
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
-
Pelliccia, S., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2186. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones). [Link]
- Singh, Y., et al. (2015). Peptide photocaging: A brief account of the chemistry and biological applications. Journal of Photochemistry and Photobiology B: Biology, 152, 193-207.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Waters Corporation. (2025, June 3). Analysis of mRNA Cap Impurity Profiles and Capping Efficiency Using RapiZyme™ MC1 Ribonuclease. [Link]
-
SCIEX. (n.d.). Characterization and relative quantification of mRNA 5'capping. [Link]
-
Agilent Technologies. (n.d.). Rapid Analysis of mRNA 5' Capping with High Resolution LC/MS. [Link]
-
Chen, H., et al. (2023). Characterization of Adeno-Associated Virus Capsid Proteins by Microflow Liquid Chromatography Coupled with Mass Spectrometry. Protein Journal, 42(5), 457-466. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide photocaging: A brief account of the chemistry and biological applications [html.rhhz.net]
- 6. rsc.org [rsc.org]
- 7. Characterization of Adeno-Associated Virus Capsid Proteins by Microflow Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Functionalization of Alkynes with Methyl 3-(azidomethyl)benzoate
Abstract
This technical guide details the functionalization of terminal alkynes using methyl 3-(azidomethyl)benzoate , a bifunctional "click" reagent.[1] This molecule serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) and bioconjugation, offering a stable azide for cycloaddition and a methyl ester handle for downstream diversification (e.g., saponification to benzoic acid for amide coupling). This document provides optimized protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), safety assessments based on C/N ratios, and mechanistic insights into the dinuclear copper catalytic cycle.
Chemical Profile & Safety Assessment
Reagent Profile
-
Compound: Methyl 3-(azidomethyl)benzoate
-
CAS: 68202-62-0 (Generic for derivatives; specific CAS may vary by vendor)
-
Molecular Formula:
[1] -
Molecular Weight: 191.19 g/mol [1]
-
Structure: A benzene ring substituted at the meta positions with a methyl ester and an azidomethyl group.[1]
Critical Safety: The C/N Ratio
Working with organic azides requires strict adherence to safety parameters to prevent explosive decomposition. We validate the stability of this specific reagent using the Smith-Open Chain (C/N) Ratio :
[2]For Methyl 3-(azidomethyl)benzoate (
- (Carbons) = 9
- (Oxygens) = 2
- (Nitrogens) = 3[2]
Safety Verdict: The ratio is > 3 , classifying this azide as generally stable for isolation and storage under standard laboratory conditions [1].[1] However, it should still be stored away from light and heat.
Warning: Never use metal spatulas with azides.[1][3] Avoid concentrating reaction mixtures to dryness if the total mass of azide exceeds 500 mg.[1]
Mechanistic Insight: The Dinuclear Copper Cycle
Contrary to early textbook simplifications, recent kinetic and isotopic crossover studies confirm that the CuAAC reaction proceeds via a dinuclear copper intermediate [2].[1] Understanding this is crucial for troubleshooting: if your catalyst loading is too low, the second copper atom cannot participate, stalling the reaction.[1]
The Pathway
- -Complexation: Cu(I) coordinates to the alkyne.[1]
-
Deprotonation: Formation of the
-bound Copper(I)-acetylide.[1] -
Dinuclear Activation: A second Cu(I) atom binds, forming the reactive dinuclear complex.[1]
-
Metallacycle Formation: The azide coordinates, forming a strained copper-metallacycle.[1]
-
Ring Contraction & Proteolysis: The triazole ring forms, and the catalyst is regenerated.[1]
Pathway Visualization
Figure 1: The Dinuclear Copper(I) Catalytic Cycle. Note the requirement for a second copper atom at Step 2, emphasizing the need for adequate catalyst loading.
Experimental Strategy & Ligand Selection
Success depends on stabilizing the Cu(I) oxidation state.[1] Naked Cu(I) is unstable and readily oxidizes to Cu(II) (inactive) or disproportionates to Cu(0) (colloids).[1]
Ligand Selection Matrix
| Parameter | TBTA (Tris(benzyltriazolylmethyl)amine) | THPTA (Tris(hydroxypropyltriazolylmethyl)amine) |
| Solubility | Organic Solvents (DMSO, DCM, tBuOH) | Water / Aqueous Buffers |
| Use Case | Small molecule synthesis, hydrophobic alkynes | Bioconjugation, protein labeling, DNA |
| Reaction Speed | Moderate | Fast (protects Cu from oxidation better) |
| Recommendation | Use for Protocol A | Use for Protocol B |
Detailed Protocols
Protocol A: Organic Synthesis (High Yield)
Target: Synthesis of small molecule libraries or intermediate building blocks.
Reagents:
-
Alkyne substrate (1.0 equiv)
-
Methyl 3-(azidomethyl)benzoate (1.1 equiv)
-
Ligand: TBTA (5 mol%)
-
Reductant: Sodium Ascorbate (10 mol%)
Procedure:
-
Dissolution: Dissolve the alkyne and methyl 3-(azidomethyl)benzoate in tBuOH/Water (1:1). If insoluble, add minimal THF or DMSO.[1]
-
Catalyst Prep: In a separate vial, mix CuSO4 and TBTA (1:1 ratio) in water/DMSO. The solution should turn a slight blue.[1]
-
Initiation: Add the Cu-TBTA complex to the reaction mixture.
-
Reduction: Add freshly prepared Sodium Ascorbate solution (aq). The mixture should turn bright yellow or colorless.[1] Note: If it turns brown, oxygen has entered; degas with Nitrogen.
-
Incubation: Stir at RT for 4–16 hours. Monitor by TLC (disappearance of azide).[1]
-
Workup: Dilute with water, extract with EtOAc. The triazole product is usually stable and can be purified via silica gel chromatography.[1]
Protocol B: Bioconjugation (Aqueous/Sensitive)
Target: Labeling sensitive biomolecules where organic solvents must be minimized.
Reagents:
-
Biomolecule-Alkyne (1.0 equiv)
-
Methyl 3-(azidomethyl)benzoate (5.0 - 10.0 equiv)
-
Ligand/Cat: Premixed Cu(I)-THPTA complex.[1]
-
Buffer: PBS or HEPES (pH 7.4).
Procedure:
-
Premix: Mix CuSO4 and THPTA (1:5 molar ratio) in water. This protects the copper.[1][6]
-
Reaction Assembly: To the biomolecule in buffer, add the Methyl 3-(azidomethyl)benzoate (from a 100mM DMSO stock). Keep DMSO < 5% v/v.[1]
-
Catalysis: Add the Cu-THPTA mix (final conc 100 µM) and Sodium Ascorbate (final conc 500 µM).
-
Incubation: 1 hour at RT or 4°C.
-
Purification: Remove excess benzoate reagent via size-exclusion chromatography (PD-10 column) or dialysis.[1]
Workflow Visualization
Figure 2: Experimental Workflow from safety assessment to downstream functionalization.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Solution turns Brown/Black | Disproportionation to Cu(0) colloids.[1] | Ligand concentration is too low.[1] Increase Ligand:Cu ratio to 2:1 or 5:1. |
| Solution turns Blue | Oxidation to Cu(II).[1] Reaction stalled. | Add more Sodium Ascorbate.[1][5] Degas solvents with |
| Low Yield | Incomplete "Dinuclear" formation.[1] | Increase Copper loading slightly. Ensure strictly anaerobic conditions. |
| Precipitate Forms | Product insolubility.[1] | Common in aqueous reactions.[1] Spin down; the pellet is likely your pure triazole.[1] |
References
-
Bräse, S., et al. (2005).[1][7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1][7] Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Worrell, B. T., et al. (2013).[1] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1][8][9] Science, 340(6131), 457-460. Link
-
Hong, V., et al. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879-9883. Link
-
Presolski, S. I., et al. (2011).[1] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com.cn [confluore.com.cn]
- 6. glenresearch.com [glenresearch.com]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide–Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency CuAAC for Benzoate Esters
Executive Summary & Core Directive
The Challenge: Benzoate esters present a unique dichotomy in Click Chemistry (CuAAC). While the electron-withdrawing benzoyl group activates the alkyne/azide electronically, it simultaneously renders the ester linkage susceptible to nucleophilic attack (hydrolysis or transesterification). Furthermore, the hydrophobicity of the benzoate moiety often leads to solubility mismatches in standard aqueous protocols, causing aggregation and catalyst deactivation.
The Solution: To maximize yield, you must transition from "standard" Click conditions to a Ligand-Stabilized, Solvent-Orthogonal approach. This guide replaces empirical guesswork with mechanistic control.
Diagnostic Module: Why Your Yield is Low
Before altering your protocol, identify the failure mode using this diagnostic matrix.
| Symptom | Probable Cause | Mechanism of Failure |
| Product Missing (Start Material Remains) | Catalyst Oxidation | Cu(I) oxidized to inactive Cu(II) by dissolved O₂. Benzoates are bulky; slow kinetics allow oxidation to outcompete catalysis. |
| Product Missing (Byproducts Formed) | Ester Hydrolysis | High pH (>8.0) or strong nucleophiles (amines/thiols) attacked the electrophilic benzoate carbonyl. |
| Methyl/Ethyl Ester Impurity | Transesterification | Use of MeOH or EtOH as co-solvent. The alkoxide attacks the benzoate, swapping your desired linker for a methyl/ethyl group. |
| Precipitate/Emulsion | Ligand Deficiency | Cu(I) formed insoluble aggregates (acetylides) due to lack of stabilizing ligands (THPTA/BTTAA). |
Optimization Guide: The Three Pillars of Stability
Pillar A: Ligand Selection (The Kinetic Shield)
Do not use naked Copper salts (CuI) or simple CuSO₄/Ascorbate without a ligand. For benzoate esters, the reaction must be fast to minimize exposure to hydrolytic conditions.
-
Recommendation: Use BTTAA or THPTA .[1]
-
Why? These ligands chelate Cu(I), preventing oxidation and suppressing the formation of unreactive polynuclear copper aggregates. BTTAA is superior for sterically demanding substrates like benzoates due to its electron-rich catalytic pocket [1].
Pillar B: Solvent Architecture (Preventing Transesterification)
CRITICAL WARNING: Never use Methanol (MeOH) or Ethanol (EtOH) with benzoate esters if the pH is >7 or if reaction times exceed 1 hour.
-
The Trap: Benzoate esters undergo rapid transesterification in primary alcohols.
-
The Fix: Use sterically hindered alcohols or aprotic polar solvents.
Recommended Solvent Systems:
-
tBuOH / Water (1:1): The gold standard. tert-Butanol is too bulky to attack the ester.
-
DMSO / Water (9:1): For highly lipophilic benzoates.
-
DCM / Water (1:1) with TBTA: For strictly organic-soluble substrates (requires phase transfer or vigorous stirring).
Pillar C: pH Control
Benzoate hydrolysis accelerates logarithmically with pH.
-
Target pH: 6.5 – 7.5.
-
Buffer: 100 mM Potassium Phosphate or HEPES. Avoid Tris (primary amine can cause aminolysis).
Visual Workflows
Figure 1: Decision Logic for Protocol Selection
Caption: Decision tree for selecting solvent and ligand systems based on substrate solubility to prevent ester degradation.
High-Yield Experimental Protocols
Protocol A: The "Safe" Method (Aqueous/Organic Mix)
Best for: Small molecule benzoates with moderate solubility.
Reagents:
-
CuSO₄ Solution: 20 mM in water.
-
Ligand (BTTAA): 50 mM in water (or DMSO if needed).
-
Reductant (Sodium Ascorbate): 100 mM in water (Freshly prepared).
-
Solvent: DMSO or tBuOH.
Step-by-Step:
-
Dissolve Substrates: Dissolve Alkyne (1.0 equiv) and Azide (1.0 equiv) in DMSO or tBuOH. Final concentration should be 10–50 mM.
-
Premix Catalyst (The "Master Mix"): In a separate tube, mix CuSO₄ (1 equiv) and BTTAA (2–5 equiv). Allow to stand for 5 minutes. This ensures the active catalyst complex forms before it touches the alkyne, preventing aggregation [2].
-
Combine: Add the Catalyst Master Mix to the substrate solution.
-
Initiate: Add Sodium Ascorbate (5 equiv).
-
Note: Using excess ascorbate buffers the solution and scavenges oxygen.
-
-
Incubate: Stir at Room Temperature for 1–4 hours.
-
QC Check: If the solution turns yellow/brown, it is oxidizing. Add more ascorbate.
-
-
Workup: Dilute with water. If the product precipitates, filter. If not, extract with Ethyl Acetate.
-
Copper Removal: Wash organic layer with 50mM EDTA (pH 7) to remove Cu ions without hydrolyzing the ester [3].
-
Troubleshooting FAQs
Q1: My yield is 40%, and I see a byproduct with -14 mass units (or varying alkyl mass). What happened? A: You likely used Methanol. The -14 mass difference (vs ethyl) or similar shift indicates transesterification . The methoxide generated in situ attacked your benzoate.
-
Fix: Switch to DMSO or tert-Butanol immediately.
Q2: The reaction turns green and stops after 30 minutes. A: Green indicates Cu(II). Your catalyst has oxidized.
-
Fix: Degas your solvents (sparge with Nitrogen/Argon for 10 mins). Increase the Ligand:Copper ratio to 5:1. Add fresh Ascorbate.
Q3: Can I use DBU or DIPEA to accelerate the reaction? A: Avoid. Strong organic bases can hydrolyze benzoate esters, especially if water is present. The Ascorbate/CuSO₄ system is self-buffering and safer for esters than CuI/Amine systems.
Q4: How do I remove Copper without hydrolyzing the ester? A: Do not use ammonia washes or highly basic EDTA solutions (pH > 9).
-
Fix: Use CupriSorb™ beads (stir in organic solvent) or wash with pH 7.0 buffered EDTA.
References
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Putt, K. S., & Hergenrother, P. J. (2004). An Enzymatic Assay for Poly(ADP-ribose) Polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry, 326(1), 78–87. [Link]
Sources
Technical Support Center: Protecting Methyl Esters in Click Chemistry
Introduction: The "Ester-Click" Paradox
Methyl esters are popular in drug development and chemical biology due to their small size and utility as prodrugs or synthetic intermediates. However, they present a specific vulnerability during Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Hydrolysis .
While "Click Chemistry" is often advertised as orthogonal to most functional groups, methyl esters are uniquely susceptible to two forces often present in standard protocols:
-
Aqueous Basicity: Traditional protocols using amines or high pH buffers.
-
Lewis Acid Catalysis: Copper(II) species (generated by oxidation of the catalyst) acting as Lewis acids that activate the carbonyl oxygen, facilitating water attack.
This guide provides the diagnostic tools and optimized protocols to maintain ester integrity.
Module 1: Diagnostic Matrix
Before altering your protocol, confirm the source of the hydrolysis. Use this decision matrix to diagnose the specific cause of your ester degradation.
Troubleshooting Flowchart
Figure 1: Diagnostic logic flow for identifying the chemical driver of ester hydrolysis.
Symptom & Solution Table
| Observation | Probable Cause | Corrective Action |
| Rapid hydrolysis (<30 mins) | pH Stress: Reaction pH is >8.0, likely due to amine bases (TEA, DIPEA) or unbuffered ascorbate. | Buffer: Use 100mM Phosphate or HEPES (pH 7.4). Eliminate Base: Use the "Ascorbate-Only" reduction method. |
| Slow hydrolysis (>4 hours) | Water Exposure: Methyl esters have a finite half-life in water. The click reaction is too slow. | Accelerate: Switch from TBTA to BTTAA or THPTA ligands to finish reaction in <1 hour. |
| Solution turns Blue/Green | Lewis Acid Attack: Cu(I) has oxidized to Cu(II). Cu(II) coordinates to the ester carbonyl, catalyzing hydrolysis. | Protect: Increase Sodium Ascorbate concentration (up to 10 eq). Degas solvents to remove dissolved oxygen. |
| Post-Workup Hydrolysis | Residual Copper: Copper remains chelated to the product during workup. | Chelation: Wash with EDTA (50mM) or use Cu-scavenging resin immediately after reaction. |
Module 2: The "Ester-Safe" CuAAC Protocol
This protocol is engineered specifically for labile substrates. It prioritizes reaction speed (to minimize water exposure) and Cu(I) stabilization (to prevent Lewis acid formation).
The "Golden Rule" of Ligands
Do not use TBTA for sensitive aqueous reactions. It is poorly soluble and slow.
-
Standard: THPTA (Water soluble, protects Cu(I)).[1]
-
Advanced: BTTAA (Faster kinetics, allows lower Cu loading).[2]
Optimized Protocol Steps
Reagents:
-
Buffer: 100 mM HEPES, pH 7.4 (Avoid PBS if Cu precipitation is observed; HEPES is milder).
-
Ligand/Copper Mix (Premix): Mix CuSO₄ and BTTAA (or THPTA) in a 1:2 molar ratio in water before adding to the reaction.[1] This ensures Cu is never "naked."
-
Reductant: Sodium Ascorbate (freshly prepared 100 mM stock).
Workflow:
-
Dissolve Reactants: Dissolve Alkyne and Azide in a minimal amount of DMSO or tBuOH.
-
Dilute: Add Buffer (HEPES pH 7.4) to reach final volume. Note: Keep organic co-solvent >20% if the ester is highly lipophilic to prevent micelle formation which slows reactivity.
-
Add Catalyst (The Premix): Add the Cu-Ligand complex (Final conc: 50–100 µM Copper).
-
Initiate: Add Sodium Ascorbate (Final conc: 2.5 mM, or >50 equivalents relative to Cu).
-
Incubate: React for 30–60 minutes at Room Temperature .
-
Critical: Do not heat. Heat accelerates hydrolysis exponentially.
-
-
Quench: Immediately add 50 mM EDTA to strip copper and stop the reaction.
Comparative Data: Ligand Efficiency vs. Ester Stability
| Ligand | Reaction Time (95% Yield) | Relative Hydrolysis Risk | Recommendation |
| None (CuSO4 only) | > 6 Hours | High (Cu(II) exposure + Time) | ⛔ DO NOT USE |
| TBTA | 2–4 Hours | Moderate (Slow kinetics) | ⚠️ Use only in 90% organic solvent |
| THPTA | 30–60 Mins | Low | ✅ Standard for aqueous click |
| BTTAA | 10–30 Mins | Lowest | 🌟 Best for Methyl Esters |
Module 3: Advanced FAQs
Q: Can I use "Copper-Free" Click (SPAAC) to save my ester? A: Yes, and often you should. If your methyl ester is extremely fragile (e.g., attached to an electron-withdrawing group), CuAAC might simply be too harsh. SPAAC uses cyclooctynes (like DBCO or BCN) and requires no copper and no base .
-
Trade-off: DBCO is bulky and more expensive.
-
Check: Ensure your azide is not sterically hindered.
Q: Why does my ester hydrolyze even with THPTA? A: Check your Sodium Ascorbate. Ascorbic acid is acidic, but Sodium Ascorbate is slightly basic. If you use a massive excess (e.g., 100 equivalents) in an unbuffered solution, the pH can drift upward. Always use a strong buffer (HEPES/Phosphate) to clamp the pH at 7.0–7.4.
Q: I see a blue precipitate. What is it? A: That is Copper(II) Hydroxide or Carbonate. It means your reduction failed (oxygen leak). This precipitate is a "catalyst of death" for esters.
-
Fix: Degas your buffer by bubbling nitrogen for 10 minutes before starting.
Q: Is there a solvent trick? A: Yes. If solubility permits, run the reaction in 90% DMSO / 10% Water . Reducing the water concentration strictly follows the Law of Mass Action, shifting the equilibrium away from hydrolysis.
Module 4: Alternative Chemistry (SPAAC)
If optimization fails, switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Figure 2: SPAAC workflow. Note the absence of Copper and Reducing agents, eliminating Lewis acid and redox risks.
References
-
Ligand Kinetics & BTTAA: Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition. Link
-
CuAAC Mechanism & Lewis Acidity: Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.[3] Link
-
THPTA Ligand Utility: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
-
SPAAC Chemistry: Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.[3] Link
Sources
Technical Support Center: Methyl 3-(azidomethyl)benzoate Derivatives
Topic: Purification & Handling of Methyl 3-(azidomethyl)benzoate Ticket ID: CHEM-SUP-AZ-003 Status: Active Safety Level: HIGH (Potential Explosion Hazard)[1]
Safety & Stability Assessment (Critical)
Before attempting purification, you must validate the stability of your specific derivative. We use the Rule of Six and C/N Ratio as self-validating safety checks.
Stability Calculator
For the core structure Methyl 3-(azidomethyl)benzoate (
-
Carbon Count (
): 9 -
Nitrogen Count (
): 3 -
Ratio (
):
Verdict: STABLE but CAUTIONARY.
-
Rule: If
, the compound is highly explosive. If , it is generally isolable but thermally sensitive. -
Directive: Do not heat above 60°C . Do not distill to dryness. Store in the dark at 4°C.
Tier 1: Rapid Resolution (FAQs)
Q: My TLC shows a single spot, but NMR shows a mixture of starting material (bromide) and product (azide). Why? A: Benzyl bromides and benzyl azides are isopolar ; they often co-elute in standard Hexane/EtOAc systems.
-
Fix: Use Toluene or DCM as a co-solvent to change selectivity (see Tier 3).
-
Fix: Use orthogonal staining (see Protocol B).
Q: Can I distill this compound to purify it? A: NO. While the theoretical boiling point is high (>200°C), heating organic azides near their decomposition threshold is dangerous. Column chromatography is the only recommended purification method.
Q: The product turned yellow/brown on the rotary evaporator. A: You likely exceeded the thermal stability limit. Azides can undergo Staudinger-like decomposition or rearrangement at high temperatures.[1] Keep the water bath < 40°C .
Tier 2: Standard Operating Protocols (SOPs)
Workflow Diagram
The following flowchart outlines the decision-making process for purification.
Caption: Figure 1. Logical workflow for the isolation of methyl 3-(azidomethyl)benzoate.
Protocol A: Aqueous Workup (Salt Removal)
Objective: Remove unreacted sodium azide (
-
Dilution: Pour the reaction mixture into 5 volumes of ice-cold water.
-
Extraction: Extract 3x with Diethyl Ether (
) or Ethyl Acetate ( ).-
Note:
is preferred as it is easier to remove without heating.
-
-
Wash: Wash combined organics with:
-
Water (2x) to remove residual DMF.
-
Brine (1x) to break emulsions.
-
-
Dry: Dry over
, filter, and concentrate at < 30°C .
Protocol B: Orthogonal TLC Staining
Objective: Distinguish between the starting bromide and the product azide.
| Component | Rf (Hex/EtOAc 9:1) | UV (254nm) | Ninhydrin Stain* | AgNO3 Stain** |
| Methyl 3-(bromomethyl)benzoate | ~0.45 | Yes (Dark) | No Reaction | Precipitate (White) |
| Methyl 3-(azidomethyl)benzoate | ~0.45 | Yes (Dark) | Purple Spot | No Reaction |
*Stain 1 (Azide Specific): Dip plate in
Tier 3: Troubleshooting & Crisis Management
Issue: Co-elution of Bromide and Azide
If your starting material (SM) and product (P) overlap on TLC, standard flash chromatography will fail.
Solvent System Optimization Table:
| System | Selectivity | Recommendation |
| Hexane / EtOAc | Low | Standard.[1] Good for bulk removal of non-polar impurities, bad for SM/P separation. |
| Hexane / Toluene | Medium | Better. The aromatic interactions with toluene often separate the benzyl bromide from the azide. |
| DCM / Hexane | High | Best Choice. Run a gradient from 0% to 50% DCM in Hexane. |
Troubleshooting Logic Map
Caption: Figure 2. Decision tree for resolving co-elution issues during chromatography.
Advanced Technique: Chemical Scavenging
If chromatography fails to remove the last 5% of starting bromide:
-
Add 1.5 eq of sodium azide (relative to the remaining bromide) and catalytic TBAI (tetrabutylammonium iodide).
-
Stir in Acetone at RT for 12 hours.
-
This forces the reaction to completion, converting the impurity (bromide) into the product (azide).
-
Repeat Protocol A (Workup).
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.
-
TLC Staining of Azides: Cegielska, B., & Kacprzak, K. M.[2] "Simple and convenient protocol for staining of organic azides on TLC plates by ninhydrin."[2] University of Warsaw, 2009.
-
Synthesis & Properties: "Methyl 3-(bromomethyl)benzoate Properties." Sigma-Aldrich.[1][3]
-
Handling Guidelines: "Safe Handling of Azides." University of Pittsburgh EH&S.
Sources
Technical Support Center: Troubleshooting Copper Catalyst Poisoning in Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of modern chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to catalyst performance, with a specific focus on catalyst poisoning. Here, we delve into the causality behind experimental failures and provide field-proven, step-by-step protocols to ensure the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is sluggish or has failed completely. What are the most common culprits?
Low or no yield in a CuAAC reaction can often be attributed to several key factors:
-
Catalyst Inactivation: The catalytically active species is Cu(I). Its oxidation to the inactive Cu(II) state is a primary cause of reaction failure, often exacerbated by the presence of oxygen.[1] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur, further reducing the concentration of the active catalyst.[1]
-
Reagent Impurity: The purity of your azide, alkyne, and solvents is paramount. Contaminants can act as potent catalyst poisons.[2] Special attention should be paid to the sodium ascorbate solution, which should be freshly prepared as it can degrade over time.[2]
-
Inadequate Ligand Support: Stabilizing ligands are crucial for protecting the Cu(I) catalyst from oxidation and enhancing its solubility and reactivity.[1][2][3] Using an inappropriate ligand or an incorrect copper-to-ligand ratio can lead to suboptimal results.[2]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, pH, temperature, and reaction time can significantly influence the reaction outcome.[1][4]
Q2: I suspect my copper catalyst is being poisoned. What are the typical signs and major poisons to be aware of?
Catalyst poisoning should be suspected when a reaction that previously worked well suddenly fails or gives inconsistent results, even with fresh reagents. Visual cues can include a color change of the reaction mixture from the expected light yellow or green of a healthy Cu(I) solution to a blue or green color characteristic of Cu(II).
The most common poisons for copper catalysts in CuAAC reactions include:
-
Thiols and Thioethers: These sulfur-containing compounds strongly coordinate to the copper center, blocking the active sites required for catalysis.[5] This is a frequent issue when working with biomolecules containing cysteine residues.
-
Oxygen: As mentioned, oxygen readily oxidizes the active Cu(I) to the inactive Cu(II) state.[1]
-
Coordinating Functional Groups: Amines, phosphates, and other functional groups present in substrates or buffers can chelate the copper, rendering it unavailable for the catalytic cycle.[5] Histidine tags in proteins are a notable example.[5]
-
Halides: While some copper halide salts are used as catalyst precursors, excess halide ions, particularly iodide, can be inhibitory.
Q3: What is the correct order of adding reagents for a typical CuAAC reaction?
The order of addition is critical to ensure the formation and stability of the active Cu(I) catalyst. A widely recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[1]
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[1]
Adding the reducing agent last is crucial. Its premature addition can lead to the formation of insoluble copper species before the stabilizing ligand has had a chance to coordinate with the copper ion.[1]
Troubleshooting Guide: A Deeper Dive
This section provides a more in-depth analysis of common problems and detailed protocols to rectify them.
Issue 1: Low or No Product Formation
A low yield is the most frequent complaint. The following workflow will help you diagnose and solve the problem.
Caption: A logical workflow to diagnose and solve low-yield issues in CuAAC reactions.
A. Ensuring Catalyst Activity
The health of your Cu(I) catalyst is non-negotiable.
-
Fresh Reducing Agent: Sodium ascorbate solutions are susceptible to degradation. Always prepare a fresh solution immediately before setting up your reaction.
-
Solvent Deoxygenation: Dissolved oxygen is a silent killer of the Cu(I) catalyst. Rigorous deoxygenation of your solvents is essential.
Experimental Protocol: Solvent Deoxygenation via Nitrogen Sparging
-
Setup: Insert a long needle or a glass pipette connected to a nitrogen gas line into your solvent container, ensuring the tip is submerged below the liquid surface. Provide a second, shorter needle as a vent for the displaced gas.
-
Sparging: Bubble nitrogen gas through the solvent for at least 30 minutes. For larger volumes, a longer sparging time is recommended.
-
Storage: After degassing, store the solvent under a positive pressure of nitrogen.
Experimental Protocol: Freeze-Pump-Thaw (for highly sensitive reactions)
-
Freezing: Place your solvent in a Schlenk flask and freeze it solid using a liquid nitrogen bath.
-
Pumping: Once frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.
-
Thawing: Close the stopcock to the vacuum line and allow the solvent to thaw completely. You will observe gas bubbles being released from the liquid.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times for optimal deoxygenation. After the final cycle, backfill the flask with an inert gas like nitrogen or argon.
-
-
The Role of Ligands: Nitrogen-based chelating ligands like TBTA (Tris(benzyltriazolylmethyl)amine) and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective at stabilizing the Cu(I) oxidation state.[3] THPTA is particularly advantageous for reactions in aqueous media due to its high water solubility.
B. Reagent Purity and Stoichiometry
-
High-Purity Reagents: Whenever possible, use high-purity starting materials. If you suspect impurities, consider purification.
-
Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically sufficient, in practice, using a slight excess (1.1 to 2-fold) of one reagent can sometimes drive the reaction to completion.
Experimental Protocol: Purification of a Terminal Alkyne (General Procedure)
This protocol is a general guideline and may need to be adapted based on the specific properties of your alkyne.
-
Dissolution: Dissolve the crude alkyne in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic solution sequentially with a saturated aqueous solution of ammonium chloride (to remove any basic impurities), followed by a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.
-
Further Purification (if necessary): If the alkyne is still impure, consider purification by column chromatography on silica gel or distillation.
C. Optimizing Reaction Conditions
-
Ligand-to-Copper Ratio: The optimal ratio can vary, but a common starting point is a 1:1 to 5:1 ratio of ligand to copper.
-
Solvent Screening: The CuAAC reaction is known to be robust in a variety of solvents, including water, DMSO, DMF, and THF.[1] If your reaction is not proceeding as expected, a change of solvent can sometimes lead to a significant improvement.
-
pH: For aqueous reactions, maintaining a pH between 4 and 12 is generally recommended.
Issue 2: My Biomolecule is Incompatible with the Reaction
When working with complex biomolecules, you may encounter specific challenges.
-
Thiol-Containing Molecules (e.g., proteins with cysteine): The thiol groups can strongly bind to copper, effectively poisoning the catalyst.
-
Solution: Increase the concentration of both the copper and the ligand. The use of "sacrificial" metals like Zn(II) or Ni(II) can also be effective; these metals can bind to the thiols, leaving the copper free to catalyze the reaction.[5]
-
-
Histidine-Tagged Proteins: The imidazole side chains of histidine residues can chelate copper.
Issue 3: Catalyst Regeneration (An Outlook)
Currently, for most laboratory-scale CuAAC reactions, the regeneration of a poisoned homogeneous copper catalyst is often not practical or cost-effective. The low cost of copper salts and the small quantities used typically make it more efficient to use a fresh batch of catalyst for each reaction.
However, in the context of process chemistry and large-scale synthesis, the development of robust, recyclable catalysts is an active area of research. The use of supported copper catalysts, for instance, on nanoparticles or polymers, offers the potential for easier separation and potential reuse after the reaction.
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Copper Source | CuSO₄, CuI, CuBr | Readily available and effective catalyst precursors. |
| Reducing Agent | Sodium Ascorbate | Efficiently reduces Cu(II) to the active Cu(I) state. Should be prepared fresh. |
| Ligand | TBTA, THPTA | Stabilizes the Cu(I) oxidation state and enhances reaction rates. |
| Ligand:Copper Ratio | 1:1 to 5:1 | Optimizes catalyst stability and activity. |
| Azide:Alkyne Ratio | 1:1 to 2:1 | A slight excess of one reagent can improve yields. |
| Solvent | Water, DMSO, DMF, THF | The reaction is tolerant of a wide range of solvents. |
| pH (aqueous) | 4 - 12 | The reaction is effective over a broad pH range. |
Visualizing the Process: Catalyst Deactivation and Protection
Caption: The CuAAC catalytic cycle, common deactivation pathways, and the protective role of stabilizing ligands.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
ChemHelp ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 44(15), 2210-2215. Retrieved from [Link]
-
ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Storage stability of methyl 3-(azidomethyl)benzoate at room temperature
Technical Support Center: Storage & Stability of Methyl 3-(azidomethyl)benzoate
Executive Summary
Can I store Methyl 3-(azidomethyl)benzoate at room temperature? Short Answer: Only for short durations (<24 hours) during active handling. Long Answer: No. While this compound is thermodynamically stable enough to be isolated, "Room Temperature" (20–25°C) storage poses significant risks of slow decomposition, pressure buildup (nitrogen evolution), and photolytic degradation. The benzylic azide moiety is chemically active; long-term storage requires -20°C (or 2–8°C) , exclusion of light, and an inert atmosphere.
Module 1: The Stability Physics (The "Why")
To understand the storage requirements, we must analyze the molecule's thermodynamic profile. As researchers, we rely on the C/N Ratio Rule to predict the explosive potential and stability of organic azides.
The C/N Ratio Assessment
The empirical safety rule for isolating organic azides is defined by the equation:
Analysis of Methyl 3-(azidomethyl)benzoate (
-
Carbons (
): 9 -
Oxygens (
): 2 -
Nitrogens (
): 3
Verdict: Since
Degradation Pathways
At room temperature, two primary forces degrade this molecule:
-
Photolysis: Exposure to ambient light excites the azide, leading to the loss of
and the formation of a highly reactive Nitrene intermediate. -
Benzylic Oxidation: The methylene group (
) between the ring and the azide is "benzylic," making it prone to radical attack and oxidation to an aldehyde (benzaldehyde derivative) if oxygen is present.
Module 2: Visualizing Stability & Degradation
The following diagrams illustrate the decision logic for storage and the chemical consequences of improper handling.
Figure 1: Storage Decision Matrix
Caption: Decision tree for storage conditions. Note that Room Temperature (RT) immediately introduces the risk of nitrogen evolution.
Figure 2: Degradation Mechanism (Simplified)
Caption: Photolytic decomposition pathway. The release of N2 gas is irreversible and creates pressure hazards in sealed vessels.
Module 3: Troubleshooting & FAQ
Q1: The compound has turned from a clear oil/white solid to yellow. Is it still usable?
Diagnosis: Yellowing is the classic signature of azo-compound formation or oxidation.
-
Cause: Likely exposure to light or trace metals at room temperature. The "nitrene" intermediates can dimerize to form azo linkages (
), which are chromophores (colored). -
Action:
-
Do not use for sensitive "Click" chemistry (CuAAC), as impurities can poison the copper catalyst.
-
Purification: Run a short silica plug or column chromatography. Azides are generally less polar than their amine or alcohol decomposition products.
-
Check NMR: Look for the disappearance of the benzylic protons (singlet around
4.3–4.5 ppm) and the appearance of aldehyde peaks ( 10.0 ppm).
-
Q2: I stored it in a tightly sealed screw-cap vial at RT. The cap popped when I opened it. Why?
Diagnosis: Nitrogen evolution (
-
Mechanism: Even "stable" organic azides undergo slow thermal decomposition. In a small headspace, even a <1% decomposition can generate enough moles of
gas to pressurize a vial. -
Safety Protocol: Never store organic azides in vessels with narrow necks and tight seals (like volumetric flasks) at room temperature. Use vials with septa that can vent pressure if necessary, or store cold where kinetics are slowed.
Q3: Can I ship this compound at Room Temperature?
Recommendation: Yes, for short transits (<48 hours).
-
Condition: It must be shielded from light (amber glass or foil-wrapped).
-
Caveat: If the transit is expected to take weeks or pass through hot climates (trucks in summer), ship with cold packs (Blue Ice) or dry ice.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: Optimal Storage Condition
| Parameter | Specification | Reason |
| Temperature | -20°C (Preferred) or 2–8°C | Arrhenius equation: Lower T exponentially slows |
| Container | Amber Glass Vial | Blocks UV/Vis light to prevent photolysis.[4] |
| Atmosphere | Argon or Nitrogen | Prevents benzylic oxidation.[4] |
| Closure | Teflon-lined cap | Prevents solvent leaching; allows slight venting if pressure builds (vs. flame sealed).[4] |
Protocol B: Quality Control (QC) Check
Perform this check if the compound has been at RT for >1 week.
-
TLC Analysis:
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). Note: Azides are not strongly UV active unless attached to aromatics (which this is).
-
Stain: Triphenylphosphine (
) stain (Staudinger reduction on the plate) or Ninhydrin (after reduction).
-
-
1H NMR Validation:
-
Solvent:
. -
Key Signal: Benzylic
singlet. -
Impurity Watch: Check for aldehyde (
) at ~10 ppm or methyl ester hydrolysis (broad acid peak >11 ppm).
-
References
-
Bräse, S., et al. (2005).[2][5] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
- Source of the C/N Ratio Rule and general stability d
-
University of California, Santa Barbara (UCSB). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Link
- Authoritative safety guidelines for storage and handling.
-
Stanford University Environmental Health & Safety. Information on Azide Compounds. Link
- Protocols for pressure management and storage groups.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004-2021.
- Context on the utility and handling of benzylic azides in drug discovery.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) from your material supplier before handling.
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. Benzoic acid, methyl ester (CAS 93-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Optimizing Solvent Systems for Hydrophobic Azide Linkers
Introduction: The "Brick Dust" Challenge
As an Application Scientist, the most frequent distress call I receive isn't about the chemistry failing—it's about the physics fighting back. You have a highly potent hydrophobic payload (like a PBD dimer or a steroid) attached to an azide linker. In organic solvent, it’s a dream. But the moment you drop it into your aqueous protein buffer, it crashes out, turning your expensive antibody-drug conjugate (ADC) reaction into a cloudy suspension of "brick dust."
Hydrophobic azide linkers present a dual challenge: thermodynamic solubility (keeping the linker in solution) and kinetic accessibility (ensuring the azide can physically reach the alkyne buried in a protein's hydration shell).
This guide moves beyond basic protocols to provide a causal understanding of how to engineer a solvent system that balances lipophilicity with biocompatibility.[]
Module 1: Troubleshooting & FAQs
Q1: My linker precipitates immediately upon addition to the protein buffer. Adding more DMSO isn't helping. What is happening?
The Diagnosis: You are likely experiencing "Solvent Shock." When a hydrophobic linker dissolved in 100% DMSO enters an aqueous buffer, the local dielectric constant changes too rapidly. The hydrophobic effect drives the linker molecules to aggregate with each other (micelles/precipitates) faster than they can disperse into the solvent.
The Solution: Do not just increase DMSO volume; this denatures the protein. Instead, use a Hydrotrope-Assisted Stepwise Addition .
-
Switch Co-solvents: If your protein tolerates it, switch from DMSO to DMAc (Dimethylacetamide) or DMF . While DMSO is standard, DMAc often solvates large hydrophobic aromatic systems better at lower percentages.
-
The "Cyclodextrin Shield": This is the industry secret. Add Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to your aqueous buffer before adding the linker.[2]
-
Protocol Adjustment: Do not bolt-add. Add the linker stock (dissolved in organic) in 5–10 small aliquots with continuous gentle swirling.
Q2: My CuAAC reaction is sluggish. I'm using THPTA, but the conversion is <20% after 4 hours.
The Diagnosis: THPTA is an excellent water-soluble ligand, but it is sometimes too hydrophilic for highly greasy linkers.[2] If your azide is buried in a hydrophobic pocket or micelle, THPTA-Cu(I) complexes may partition away from the reaction site.[2]
The Solution: Switch to BTTAA .
-
Why: BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) contains tert-butyl groups that provide a "greasier" catalytic pocket.[2] This secondary hydrophobic interaction accelerates the reaction with hydrophobic azides significantly faster than THPTA or TBTA [6, 8].
-
Evidence: Comparative studies show BTTAA yields higher conversion rates for hydrophobic substrates and lowers cytotoxicity by stabilizing Cu(I) more effectively, preventing reactive oxygen species (ROS) generation [6].
Q3: My antibody precipitated during the reaction. Is it the copper or the solvent?
The Diagnosis: It is likely a combination of organic solvent intolerance and isoelectric point (pI) shift .[2]
-
Solvent Intolerance: Many monoclonal antibodies (mAbs) begin to unfold at >10% organic solvent.
-
pI Shift: Conjugating hydrophobic linkers to surface lysines neutralizes positive charges and adds hydrophobic bulk, potentially shifting the pI and reducing colloidal stability.
The Solution:
-
Limit Organic Fraction: Keep the final organic co-solvent (DMSO/DMF) concentration below 5-10% v/v.[2]
-
Use a Co-Solvent Cocktail: Instead of 10% DMSO, try 5% DMSO + 5% Propylene Glycol . Propylene glycol acts as a stabilizer (kosmotrope) that counters the denaturing effect of the aprotic solvent.
-
Buffer Optimization: Ensure your reaction pH is at least 1 unit away from the protein's pI. For most mAbs (pI ~8-9), a buffer at pH 7.0–7.4 (PBS or HEPES) is safer than pH 8.0+.[2]
Module 2: Comparative Data & Selection Guides
Table 1: Ligand Selection for Hydrophobic Azides
Choose the right engine for your chassis.
| Ligand | Water Solubility | Hydrophobic Substrate Efficiency | Cytotoxicity | Recommended Use Case |
| THPTA | High | Moderate | Low | Standard hydrophilic linkers; sensitive proteins.[2] |
| BTTAA | Moderate | High | Very Low | Hydrophobic payloads (ADCs) ; cell-surface labeling.[2] |
| TBTA | Low | Low | High | Small molecule synthesis in organic solvent.[4] Avoid for proteins. |
| BTTES | High | High | Very Low | Similar to BTTAA but slightly more polar; good for live cells. |
Data synthesized from [6, 8].
Table 2: Organic Co-Solvent Compatibility
Know your protein's limits.[2]
| Solvent | Polarity (Dielectric) | Protein Tolerance (Typical mAb) | Best For |
| DMSO | 47 | High (~10-15%) | General purpose; robust proteins.[2] |
| DMF | 37 | Low-Moderate (~5-10%) | Linkers that crash out in DMSO.[2] |
| DMAc | 38 | Moderate (~10%) | Very hydrophobic aromatic linkers (e.g., PBDs). |
| Acetonitrile | 37 | Very Low (<5%) | Not recommended for antibody conjugation.[2] |
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing your solvent system based on linker hydrophobicity and protein stability.
Figure 1: Decision matrix for selecting solvent additives and ligands based on linker solubility and protein sensitivity.
Module 4: Optimized Experimental Protocol
Protocol: Hydrotrope-Assisted CuAAC Conjugation
Use this protocol for linkers with LogP > 3.
Reagents:
-
Protein: mAb at 5 mg/mL in PBS (pH 7.4).
-
Linker: 10 mM stock in DMSO or DMAc.
-
Ligand/Copper: Premixed BTTAA-CuSO4 complex (molar ratio 2:1).[2]
-
Reductant: Sodium Ascorbate (freshly prepared 100 mM).[2]
-
Additive: 50 mM HP-β-Cyclodextrin stock in water.
Step-by-Step Procedure:
-
Buffer Conditioning (The Shield):
-
Add HP-β-Cyclodextrin to your protein solution.[2]
-
Target: Final concentration should be 10x molar excess over the intended linker concentration.
-
Why: This creates a "landing pad" for the hydrophobic linker [4].
-
-
Catalyst Preparation:
-
Mix BTTAA and CuSO4 separately before adding to the protein.
-
Add the BTTAA-Cu complex to the protein solution.[2] Final Cu concentration: 0.5–1.0 mM.
-
-
Linker Addition (The Critical Step):
-
Calculate the volume of linker stock needed (e.g., 5–10 equivalents).
-
Add the linker in 4 equal portions , waiting 2 minutes between additions.
-
Crucial: Vortex gently or swirl immediately upon addition. Do not allow the organic drop to sit on the surface.
-
-
Initiation:
-
Add Sodium Ascorbate (final conc: 5 mM) to start the reaction.
-
Incubate at room temperature for 2–4 hours.
-
-
Purification:
-
Remove excess reagents via Desalting Column (e.g., Zeba Spin) or Tangential Flow Filtration (TFF).
-
Note: The Cyclodextrin will be removed during this step, leaving the conjugated protein.
-
References
-
BOC Sciences. (n.d.). Latest Technologies to Improve ADC Drug Solubility and Stability. Retrieved from
-
Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation. Retrieved from
-
BenchChem. (n.d.). Creating Stable Bioconjugates with PEG8 Linkers. Retrieved from
-
MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability. Retrieved from [2]
-
Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from
-
Royal Society of Chemistry. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [2]
-
NIH. (2021). Recent developments in chemical conjugation strategies targeting native amino acids. Retrieved from
-
Vector Laboratories. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Retrieved from
Sources
- 2. Synthesis, cytotoxicity, and phase-solubility study of cyclodextrin click clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioconjugation - Wikipedia [en.wikipedia.org]
Navigating the Risks: A Technical Support Center for the Scale-Up Synthesis of Organic Azides
For Researchers, Scientists, and Drug Development Professionals
Organic azides are powerful and versatile functional groups, indispensable in modern synthetic chemistry, particularly in the construction of complex nitrogen-containing molecules, including active pharmaceutical ingredients. Their utility in reactions like the Staudinger ligation and the hugely popular azide-alkyne "click" cycloaddition has cemented their place in the synthetic chemist's toolbox.[1] However, the energetic nature of the azide moiety presents significant safety challenges, especially during scale-up operations.[2][3][4] Both organic and inorganic azides can be sensitive to heat, shock, and friction, with the potential for explosive decomposition.[3][4] Furthermore, the toxicity of azide compounds, comparable to that of cyanides, and the potential for the formation of highly toxic and explosive hydrazoic acid, necessitates a robust and well-informed approach to their handling.[5]
This technical support center provides a comprehensive guide to understanding and mitigating the hazards associated with organic azides in a scale-up context. Through a series of frequently asked questions and detailed troubleshooting guides, we aim to equip researchers with the knowledge and protocols necessary to work with these valuable reagents safely and effectively.
Section 1: Understanding the Inherent Hazards of Organic Azides
This section addresses fundamental questions about the nature of organic azide hazards, providing the foundational knowledge for safe handling and reaction design.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with organic azides?
A1: The primary safety concerns are twofold: explosive instability and toxicity.[2][3][4] Organic azides are high-energy molecules that can decompose violently when subjected to heat, shock, friction, or even strong light.[2][4] This decomposition can be explosive, especially with low molecular weight azides.[1] Additionally, azide compounds are acutely toxic.[5] A significant and often underappreciated hazard is the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas, which can be generated when azides come into contact with acids.[2][5]
Q2: How can I assess the stability of a novel organic azide before synthesis?
A2: A preliminary risk assessment of an organic azide's stability can be made using two well-established empirical rules:
-
The Carbon-to-Nitrogen (C/N) Ratio: This ratio provides a simple, first-pass assessment of stability. A higher C/N ratio generally indicates greater stability. A common guideline is that the number of nitrogen atoms should not exceed the number of carbon atoms.[2] A more refined version of this rule is the ratio of carbon and oxygen atoms to nitrogen atoms: (NC + NO) / NN ≥ 3 .[3]
-
The Rule of Six: This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide) provides sufficient "dilution" of the energetic moiety to render the compound relatively safe to handle.[2]
It is crucial to remember that these are guidelines, and the actual stability can be influenced by other factors such as the presence of other energetic groups (e.g., nitro, diazo) and the overall molecular structure.[2] For any new azide, especially one intended for scale-up, experimental thermal analysis is essential.
Q3: What are some absolute "don'ts" when handling organic azides?
A3: To maintain a safe working environment, strictly adhere to the following prohibitions:
-
Do NOT use metal spatulas or allow contact with heavy metals: This can lead to the formation of highly shock-sensitive heavy metal azides.[2]
-
Do NOT use ground-glass joints if there is a possibility of the azide coming into contact with them: Friction from grinding can initiate detonation.
-
Do NOT use halogenated solvents like dichloromethane or chloroform: These can react with azides to form dangerously explosive di- and triazidomethane.[5]
-
Do NOT concentrate azide solutions to dryness unless the stability of the solid azide is well-established: Many organic azides are more stable in solution.[6] Rotary evaporation of azide solutions should be approached with extreme caution, if at all.
-
Do NOT mix azides with strong acids: This will generate highly toxic and explosive hydrazoic acid.[2][5]
Section 2: Risk Assessment and Mitigation Strategies for Scale-Up
Scaling up reactions involving organic azides introduces new challenges and magnifies existing risks. This section provides a framework for assessing and mitigating these risks.
Caption: Risk assessment workflow for scaling up organic azide synthesis.
Troubleshooting Guide: Scale-Up Challenges
Problem: My small-scale azide synthesis was successful, but I am concerned about safety during a 10-fold scale-up.
Solution:
-
Re-evaluate the Risk Assessment: The risk profile changes significantly with scale. A reaction that is manageable at 1 gram may become dangerously exothermic at 10 grams. Re-assess the thermal stability of your azide, preferably with Differential Scanning Calorimetry (DSC) to determine the onset of decomposition.
-
Consider In Situ Generation: If possible, generate the organic azide in situ and use it immediately in the next reaction step. This avoids the isolation and storage of a potentially hazardous intermediate. Flow chemistry is an excellent platform for the safe, in situ generation and consumption of organic azides.[7]
-
Optimize Reaction Conditions: Ensure that the reaction temperature is well below the decomposition temperature of the azide. Implement robust temperature control and monitoring.
-
Review Engineering Controls: A standard fume hood may not be sufficient. Use a blast shield, and for larger scales, consider a walk-in fume hood or a dedicated synthesis bay with appropriate safety features.
-
Develop a Detailed SOP: Create a comprehensive Standard Operating Procedure that outlines every step of the process, including charging of reagents, reaction monitoring, work-up, and quenching. This SOP should be reviewed and approved by safety personnel.
Section 3: Practical Guidance on Handling, Quenching, and Disposal
This section provides actionable protocols for the safe handling, quenching of unreacted azides, and disposal of azide-containing waste streams.
Experimental Protocol: Quenching of Residual Organic Azides
Objective: To safely neutralize unreacted organic azides in a reaction mixture before work-up and disposal.
Materials:
-
Triphenylphosphine (PPh₃) or a similar phosphine
-
Stirring apparatus
-
Reaction vessel containing the azide
-
Appropriate solvent
Procedure:
-
Cool the reaction mixture: Before quenching, cool the reaction mixture to a safe temperature, typically 0 °C or below, to control any potential exotherm.
-
Slowly add the quenching agent: Add a solution of triphenylphosphine (1.1 to 1.5 equivalents relative to the initial amount of azide) dropwise to the stirred reaction mixture. The Staudinger reaction between the azide and the phosphine is generally exothermic, so slow addition is crucial.
-
Monitor the reaction: Monitor the progress of the quench by a suitable analytical method (e.g., TLC, IR, or NMR) to ensure complete consumption of the azide. The disappearance of the characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹) is a good indicator.
-
Allow to warm to room temperature: Once the quench is complete, slowly allow the reaction mixture to warm to room temperature with continued stirring.
-
Proceed with work-up: The resulting phosphine imine can then be hydrolyzed to the corresponding amine and triphenylphosphine oxide during aqueous work-up.
Causality: The Staudinger reaction is a reliable and generally safe method for quenching organic azides. The reaction converts the energetic azide into a stable phosphine imine, which can then be easily converted to the corresponding amine.[1]
Troubleshooting Guide: Spills and Decontamination
Problem: I have spilled a small amount of an organic azide solution in the fume hood.
Solution:
-
Alert colleagues and secure the area: Inform others in the lab of the spill and ensure the fume hood sash is kept low.
-
Wear appropriate PPE: Don appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.[5]
-
Contain the spill: Use absorbent pads or other inert material to contain the spill and prevent it from spreading.[8][9]
-
Neutralize the azide: For small spills, a solution of sodium nitrite in aqueous acid can be used to decompose the azide.[5] CAUTION: This reaction generates nitrogen oxides and should only be performed in a well-ventilated fume hood. The order of addition is critical: add the nitrite solution first, followed by the gradual addition of acid.[5]
-
Decontaminate the area: Once the azide has been neutralized, clean the affected area thoroughly with soap and water.[6]
-
Dispose of waste properly: All contaminated materials should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.[2]
Section 4: Emergency Preparedness
Accidents can happen even in the most well-prepared laboratories. This section outlines the immediate actions to take in the event of an emergency involving organic azides.
Caption: Emergency response flowchart for incidents involving organic azides.
Frequently Asked Questions (FAQs)
Q1: What is the first aid procedure for skin contact with an organic azide?
A1: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove any contaminated clothing. Seek medical attention promptly and provide the medical personnel with the Safety Data Sheet (SDS) for the specific azide.
Q2: What should I do in case of an explosion?
A2: In the event of an explosion, your immediate priority is your safety and the safety of those around you.
-
Evacuate the area immediately.
-
Activate the nearest fire alarm and call for emergency services.
-
Do not re-enter the area.
-
Provide first aid to any injured individuals if it is safe to do so.
-
Inform emergency responders about the nature of the chemicals involved.
Data Presentation
The following table provides a summary of the stability of various organic azides based on their C/N ratio and decomposition temperatures, where available. This data should be used as a guide for risk assessment, and it is always recommended to perform thermal analysis on any new or unfamiliar azide.
| Organic Azide | C/N Ratio* | Decomposition Onset (°C) | Notes |
| Methyl Azide | 0.33 | ~155-200 | Highly explosive, handle with extreme caution. |
| Phenyl Azide | 2 | ~140 | Can be explosive, especially in larger quantities. |
| 1-Azidoadamantane | 3.33 | > 200 | Relatively stable due to high C/N ratio and rigid structure. |
| Trimethylsilyl Azide | 1 | ~200 (boiling point) | Can be explosive, especially in the presence of water or acids. |
| Tosyl Azide | 2.33 | ~110-120 | Commonly used reagent, but still requires careful handling. |
*Calculated as (Number of Carbon Atoms) / (Number of Nitrogen Atoms)
Conclusion
Organic azides are undeniably valuable reagents in chemical synthesis, but their use demands a high level of respect for their potential hazards. By understanding the fundamental principles of their stability, implementing robust risk assessment and mitigation strategies, and being prepared for emergencies, researchers can safely harness the power of these energetic molecules in their pursuit of scientific discovery and the development of new medicines. Always consult the relevant Safety Data Sheets and institutional safety guidelines before working with any azide compound.
References
-
Thermal decomposition of methyl azide. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved February 7, 2026, from [Link]
-
uh-standard-operating-procedure-for-sodium-azide.docx. (n.d.). University of Houston. Retrieved February 7, 2026, from [Link]
-
Organic azide. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
- US7338540B1 - Decomposition of organic azides. (2008, March 4). Google Patents.
-
Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). Department of Chemistry and Chemical Biology. Retrieved February 7, 2026, from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved February 7, 2026, from [Link]
-
Safe Handling of Azides. (2013, February 1). University of Pittsburgh. Retrieved February 7, 2026, from [Link]
-
Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved February 7, 2026, from [Link]
-
sodium azide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]
-
Azide Compounds. (n.d.). Environmental Health and Safety - University of California, Santa Barbara. Retrieved February 7, 2026, from [Link]
-
Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022, September 2). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Scale-up of Azide Chemistry: A Case Study. (n.d.). Organic Process Research & Development. Retrieved February 7, 2026, from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved February 7, 2026, from [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH. Retrieved February 7, 2026, from [Link]
-
Rapid and simple identification of trace amounts of sodium azide in beverages and bodily fluids followed by derivatization and liquid chromatography–electrospray ionization tandem mass spectrometry. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Safety Hazards in the Energetics Laboratory. (2019, November 2). DSIAC. Retrieved February 7, 2026, from [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019, November 28). Organic Process Research & Development - ACS Publications. Retrieved February 7, 2026, from [Link]
-
How To Run A Reaction: The Quench. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 7, 2026, from [Link]
-
Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. (n.d.). NIH. Retrieved February 7, 2026, from [Link]
-
Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. (n.d.). PMC - NIH. Retrieved February 7, 2026, from [Link]
-
Assay for Parts-Per-Million Levels of Azide in Drug Substances. (n.d.). LCGC International. Retrieved February 7, 2026, from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]
-
Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (2025, February 9). Preprints.org. Retrieved February 7, 2026, from [Link]
-
Chemical burns: First aid. (2024, May 15). Mayo Clinic. Retrieved February 7, 2026, from [Link]
-
Rapid and simple identification of trace amounts of sodium azide in beverages and bodily fluids followed by derivatization and liquid chromatography-electrospray ionization tandem mass spectrometry. (2023, November 15). PubMed. Retrieved February 7, 2026, from [Link]
-
A safe and efficient method for the preparation of organic azides under continuous flow. (n.d.). Vapourtec. Retrieved February 7, 2026, from [Link]
-
The Thermal Decomposition of Thirty Commercially Available Materials at 300C. (n.d.). DTIC. Retrieved February 7, 2026, from [Link]
-
Continuous flow azide formation: Optimization and scale-up. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
(PDF) IODINE-AZIDE REACTION AS A DETECTION SYSTEM IN TLC. (2016, January 27). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Lab Safety Manual: Working with Hazardous Materials. (n.d.). Hampshire College. Retrieved February 7, 2026, from [Link]
-
First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health - Saudi Arabia. Retrieved February 7, 2026, from [Link]
-
Policy on Laboratory use of Explosive and High Energy Materials. (n.d.). Case Western Reserve University. Retrieved February 7, 2026, from [Link]
-
Quantitation of Azide and Lead in Lead Azide by Voltammetric Method. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
Validation & Comparative
1H NMR Analysis of Methyl 3-(azidomethyl)benzoate: A Technical Guide to Reaction Monitoring and Purity Assessment
Topic: 1H NMR Analysis of Methyl 3-(azidomethyl)benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
Methyl 3-(azidomethyl)benzoate is a pivotal intermediate in medicinal chemistry, widely utilized as a "Click Chemistry" handle (via CuAAC reactions) to attach benzoate pharmacophores to complex scaffolds.
In synthetic workflows, this compound is almost invariably generated via nucleophilic substitution of methyl 3-(bromomethyl)benzoate . The critical analytical challenge for researchers is not merely characterizing the product, but quantitatively differentiating it from the starting bromide and potential hydrolysis byproducts (alcohols).
This guide provides a comparative NMR analysis to serve as a definitive standard for verifying the conversion of the bromomethyl group (
Structural Analysis & Theoretical Prediction
Before interpreting the spectra, we must define the magnetic environment of the target molecule.
Target Molecule: Methyl 3-(azidomethyl)benzoate
Formula:
-
Methyl Ester (
): Electron-withdrawing; singlet; typically ppm. -
Benzylic Methylene (
): The diagnostic handle. -
Aromatic Ring (Meta-substituted): Asymmetric substitution pattern (1,3-disubstituted).
The "Shift" Logic (Comparative Baseline)
The primary indicator of reaction success is the chemical shift evolution of the benzylic protons.
-
Bromide Precursor (
): Bromine is highly electronegative, deshielding the adjacent protons significantly ( ppm). -
Azide Product (
): The azide group is slightly less deshielding than bromine. Consequently, the benzylic signal shifts upfield (lower ppm) by approximately 0.1 – 0.2 ppm .
Comparative Data: Precursor vs. Product
The following table summarizes the diagnostic 1H NMR signals in
| Proton Assignment | Multiplicity | Precursor (Bromide) | Target (Azide) | |
| Benzylic ( | Singlet | 4.50 | 4.38 – 4.42 | -0.10 (Upfield Shift) |
| Methyl Ester ( | Singlet | 3.93 | 3.93 | 0.00 (Invariant) |
| Ar-H (Position 2) | Singlet (broad) | 8.05 | 8.00 | -0.05 |
| Ar-H (Position 6) | Doublet | 7.98 | 7.95 | -0.03 |
| Ar-H (Position 4) | Doublet | 7.60 | 7.55 | -0.05 |
| Ar-H (Position 5) | Triplet | 7.42 | 7.45 | +0.03 |
Critical Insight: If you observe two singlets in the 4.3–4.5 ppm region, the reaction is incomplete. Integration of the peak at 4.50 ppm vs. 4.40 ppm provides the exact molar ratio of Starting Material (SM) to Product.
Experimental Protocol: Synthesis & NMR Acquisition
To ensure reproducibility and safety, follow this self-validating workflow.
A. Synthesis Context (Nucleophilic Substitution)
-
Reagents: Methyl 3-(bromomethyl)benzoate (1.0 eq), Sodium Azide (
, 1.5 eq). -
Solvent: DMF or DMSO (Polar aprotic promotes
). -
Temperature: Room Temperature to
.
B. NMR Sample Preparation (The "Quench" Step)
-
Safety Warning: Do NOT use Dichloromethane (DCM) or Chloroform (
) during the reaction workup if free is present. Azide ions can react with halogenated solvents to form di- and tri-azidomethane , which are highly explosive. -
Protocol:
-
Perform an aqueous extraction first (Ethyl Acetate/Water) to remove excess inorganic azide.
-
Dry the organic layer (
) and concentrate in vacuo. -
Dissolve
mg of the resulting oil in 0.6 mL for analysis.
-
C. Acquisition Parameters
-
Frequency: 400 MHz or higher (essential to resolve the benzylic shift difference).
-
Scans (NS): 16 (sufficient for pure samples).
-
Relaxation Delay (D1):
seconds (required for accurate integration of the benzylic vs. aromatic protons).
Decision Logic & Troubleshooting (Visualization)
The following diagram illustrates the decision-making process when analyzing the crude spectrum.
Caption: Logic flow for interpreting the benzylic region of the NMR spectrum. The shift from 4.50 ppm to 4.40 ppm is the primary "Go/No-Go" decision gate.
Safety & Handling: The "Azide Rules"
Working with organic azides requires strict adherence to safety protocols to prevent explosions.[1][2][3]
-
The C/N Ratio Rule: Ensure the total number of carbon atoms (
) vs. nitrogen atoms ( ) follows the equation:-
For Methyl 3-(azidomethyl)benzoate: (
) / . -
Verdict: Safe to isolate, but store cold and away from light.[2]
-
-
Solvent Compatibility:
-
Avoid: Dichloromethane (DCM) or Chloroform with sodium azide.
-
Preferred: Ethyl Acetate or Toluene for workup.
-
-
Waste Disposal: Azide waste must never be poured down the drain (reacts with copper/lead pipes to form heavy metal azides).[1] Quench with 10% ceric ammonium nitrate or appropriate chemical destruction methods before disposal.
References
-
University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512–7515.
-
Organic Syntheses. (2014). Safety Note on Azide Handling and Halogenated Solvents. Org. Synth. Coll. Vol. 10. Retrieved from [Link]
Sources
Strategic Characterization Guide: Validating the Azide Moiety in Methyl 3-(azidomethyl)benzoate
Executive Summary
In the context of drug development and bio-orthogonal chemistry ("click chemistry"), the integrity of the azide functional group is paramount. Methyl 3-(azidomethyl)benzoate serves as a critical linker and scaffold. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural backbone confirmation, Infrared Spectroscopy (IR) remains the superior modality for the rapid, unambiguous identification of the azide functionality.
This guide objectively compares IR against alternative characterization methods, provides a validated ATR-FTIR protocol, and details the specific spectral signature required to approve this compound for downstream synthesis.
Part 1: Comparative Analysis of Characterization Modalities
To establish why IR is the primary release criteria for the azide functionality, we must compare it against the standard analytical triad:
The Analytical Triad: Performance Comparison
While NMR confirms the carbon skeleton and MS confirms the molecular weight, neither provides the immediate, distinct functional group validation of the azide moiety that IR offers. The azide stretch occurs in a "silent region" of the IR spectrum, making it free from interference.
| Feature | FT-IR (ATR) | LC-MS (ESI) | |
| Primary Target | Functional Group ( | Carbon/Proton Skeleton | Molecular Mass/Purity |
| Azide Specificity | High (Distinct peak @ | Low (Inferred via | Medium (Loss of |
| Sample Prep Time | < 1 Minute (Neat) | 10–15 Minutes (Solvent prep) | 15–30 Minutes (Column equilibration) |
| Destructive? | No (Sample recoverable) | No | Yes |
| Limit of Detection | ppm/ppb levels |
Why IR Wins for Azide Validation
In Methyl 3-(azidomethyl)benzoate, the methylene protons (
Part 2: Technical Deep Dive – The Spectral Signature
The Characteristic Azide Peak
The azide group (
-
Wavenumber:
-
Intensity: Strong to Very Strong
-
Shape: Often split or slightly asymmetric due to Fermi resonance, but typically appears as a dominant, sharp band.
The Internal Standard: The Benzoate Ester
To validate that the spectrum belongs to Methyl 3-(azidomethyl)benzoate and not just a generic azide, you must cross-reference the ester carbonyl stretch.
-
Wavenumber:
-
Assignment:
stretch (Conjugated ester).
Spectral Validation Logic
The following diagram illustrates the logical flow for spectral validation.
Figure 1: Logic gate for IR validation of azido-benzoate derivatives. The presence of the azide peak alone is insufficient; it must coexist with the ester carbonyl peak to confirm the specific molecule.
Part 3: Experimental Protocol (ATR-FTIR)
This protocol utilizes Attenuated Total Reflectance (ATR), the modern standard which eliminates the need for KBr pellets, reducing safety risks associated with grinding potential energetic materials.
Safety Pre-Check
Warning: While Methyl 3-(azidomethyl)benzoate is generally stable due to its high Carbon-to-Nitrogen ratio (
-
Do not use a laser-based Raman spectrometer (risk of thermal initiation).
-
Do not grind the neat solid heavily if using legacy transmission methods.
-
PPE: Standard lab coat, nitrile gloves, safety glasses.
Step-by-Step Methodology
-
Instrument Setup:
-
Apparatus: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Parameters:
-
Resolution:
-
Scans: 16 (sufficient for strong dipole of azide)
-
Range:
-
-
-
Background Acquisition:
-
Clean the crystal with isopropanol. Ensure it is dry.
-
Collect an air background spectrum to subtract atmospheric
( ) and .
-
-
Sample Application:
-
Place approximately 2–5 mg of Methyl 3-(azidomethyl)benzoate (typically a low-melting solid or oil) onto the center of the crystal.
-
Apply pressure using the anvil until the force gauge indicates optimal contact.
-
-
Data Collection & Processing:
-
Acquire the sample spectrum.
-
Apply automatic baseline correction if necessary (rarely needed for ATR).
-
Self-Validating Step: Calculate the ratio of the Azide peak height (
) to the Carbonyl peak height ( ).-
Standard Ratio: For this molecule, the intensities are comparable. If
, the reaction yield is low.
-
-
-
Cleaning:
-
Wipe the crystal immediately with a non-abrasive tissue and isopropanol. Azides should not be allowed to dry and crust on the crystal interface.
-
Part 4: Synthesis & Characterization Workflow
To understand where this IR protocol fits into the broader production, the following diagram outlines the synthesis of the target molecule from Methyl 3-(bromomethyl)benzoate.
Figure 2: Synthesis workflow highlighting the critical IR Quality Control point post-workup to ensure complete substitution of the bromine atom.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Detailed tabulation of carbonyl and azide absorption bands).
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds". Angewandte Chemie International Edition, 44(33), 5188-5240.
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Azides". (General safety guidelines for handling azide compounds).
Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Benzyl Azides
Executive Summary
Benzyl azides (
This guide objectively compares the performance of Hard Ionization (EI) versus Soft Ionization (ESI/APCI) techniques. While Electron Ionization (EI) is the standard for structural fingerprinting, it often fails to detect the molecular ion (
Comparative Analysis: Ionization Techniques
The choice of ionization method dictates the quality of spectral data for benzyl azides. The following table contrasts the "Traditional" approach (EI) with the "Modern" alternative (ESI/APCI).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion ( | Weak or Absent. Thermal degradation often precedes ionization. | Dominant. Observed as |
| Primary Fragment | Minimal fragmentation (unless MS/MS is applied). | |
| Structural Insight | High. Fingerprint region reveals isomeric differences. | Low. Primarily confirms molecular weight. |
| Risk Factor | High. Hot source ( | Low. Cold/Ambient source preserves the azide. |
| Recommendation | Use Cold EI or reduce source temp to | Preferred for purity checks and initial ID. |
Expert Insight: The "Thermal Lability" Trap
In standard GC-MS (EI), the injector port and ion source are typically heated to 200–250°C. Benzyl azides begin to decompose thermally at ~120°C, expelling
-
Correction Strategy: If EI is required, use a Direct Insertion Probe (DIP) with a temperature ramp, keeping the source as cool as possible.
Mechanistic Deep Dive: Fragmentation Pathways
Understanding the fragmentation is crucial for distinguishing benzyl azides from their isomers (e.g., tolyl azides).
Primary Pathway: Nitrogen Extrusion (The Nitrene Route)
The defining feature of azide mass spectrometry is the loss of 28 Da (
-
Initiation: The molecular ion (
, ) loses a molecule of nitrogen. -
Intermediate: Formation of the Benzyl Nitrene radical cation (
, ). -
Rearrangement: Unlike phenyl nitrenes which expand to azepines, benzyl nitrenes typically undergo a 1,2-hydrogen shift to form the thermodynamically stable Benzaldimine (
, ). -
Secondary Loss: The imine loses a hydrogen atom (
) to form the cation at or undergoes benzylic cleavage.
Secondary Pathway: Benzylic Cleavage
Direct cleavage of the
Isomer Differentiation: Benzyl Azide vs. Tolyl Azides
Both have
-
Benzyl Azide (
): Major peak at (Loss of H-shift Imine). -
Tolyl Azides (
): The nitrene ( ) cannot easily perform a 1,2-H shift. Instead, it undergoes ring expansion to a dehydroazepine.
Pathway Visualization
The following diagram illustrates the competition between stability and fragmentation.[1]
Caption: Fragmentation cascade of Benzyl Azide. The red path indicates the dominant thermal/EI decomposition route leading to the nitrene/imine isomer.
Experimental Protocols
To ensure data integrity, the following protocols are recommended. These are designed to be self-validating : if the resulting spectrum lacks the specific diagnostic peaks described, the experiment has likely degraded the sample.
Protocol A: Soft Ionization (ESI-MS) for Purity Confirmation
Objective: Confirm molecular weight (
-
Solvent: Acetonitrile (MeCN) with 0.1% Formic Acid. Avoid alcohols (MeOH) if transesterification or solvolysis is a risk.
-
Concentration:
. -
Injection: Direct Infusion (Syringe Pump) at 5-10
. -
Source Parameters:
-
Capillary Temp: < 150°C (Crucial).
-
Cone Voltage: Low (15-20 V). High cone voltage can induce "in-source CID," mimicking EI fragmentation.
-
-
Validation: Look for
at or at . If ( ) is the base peak, the source is too hot.
Protocol B: Cold Electron Ionization (Cold EI) for Structural ID
Objective: Obtain a fingerprint with a visible molecular ion.
-
Instrument: GC-MS with Supersonic Molecular Beam (SMB) or standard GC-MS with lowered source temp.
-
Inlet: Splitless, 200°C (Keep as low as possible to vaporize without cracking).
-
Column: Non-polar (e.g., DB-5ms).
-
Ion Source: Set to 150°C (Standard is 230°C).
-
Validation: The spectrum must show a small but distinct peak at
. If is absent and is the highest mass, thermal decomposition occurred in the injector.
Data Summary: Diagnostic Ions
| m/z Value | Ion Identity | Origin | Relative Abundance (Typical EI) |
| 133 | Intact Benzyl Azide | < 5% (Trace) | |
| 105 | Nitrene / Benzaldimine | 40 - 60% | |
| 104 | H-loss from Imine | 10 - 20% | |
| 91 | Benzylic Cleavage | 100% (Base Peak) | |
| 77 | Tropylium degradation | 20 - 30% | |
| 65 | Ring contraction | 10 - 15% |
Decision Workflow
Use this logic flow to select the correct MS method for your analytical goal.
Caption: Decision matrix for selecting the appropriate ionization technique based on analytical requirements.
References
-
Fragment
-
Thermal Decomposition and Nitrene Form
- Source: The Journal of Physical Chemistry A
- Title: A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy
-
URL:[Link]
-
General MS Fragmentation P
-
Isomer Differentiation Str
- Safety and Handling of Organic Azides Source: BenchChem Title: Purification of benzyl azide by distillation or chrom
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Retention Time Comparison for Benzoate Ester Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the analysis of pharmaceutical preservatives and fragrance compounds, benzoate ester derivatives represent a critical homologous series. This guide provides a technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of Methyl-, Ethyl-, Propyl-, and Butyl-benzoate derivatives .
Experimental evidence confirms a linear correlation between alkyl chain length and retention time (
Scientific Foundation: The Hydrophobic Subtraction Model
To optimize separation, one must understand the causality behind retention. Benzoate esters separate primarily based on solvophobic interactions .[1] As the alkyl chain length increases by one methylene group (
The Homologous Series Effect
The retention factor (
Where:
- is the number of carbon atoms in the alkyl chain.[1]
-
and
are constants characteristic of the mobile/stationary phase system.[1]
This relationship dictates that adding a methylene group results in a predictable exponential increase in retention time, necessitating gradient elution for efficient separation of the full series.
Visualization: Retention Logic Flow
The following diagram illustrates the physicochemical logic governing the separation of these derivatives.
Figure 1: Mechanistic flow illustrating how alkyl chain elongation drives retention time increases in RP-HPLC.
Comparative Analysis: Performance & Selectivity
The following data summarizes the comparative performance of the four primary benzoate derivatives under standard Reversed-Phase conditions.
Physicochemical Profile & Elution Order
The separation is driven by the Octanol-Water Partition Coefficient (LogP).[2]
| Derivative | Alkyl Chain | LogP (Approx) | Elution Order | Relative Retention (k')* |
| Methyl Benzoate | 2.1 | 1 (First) | 1.0 (Reference) | |
| Ethyl Benzoate | 2.6 | 2 | ~1.4 - 1.6 | |
| Propyl Benzoate | 3.1 | 3 | ~2.2 - 2.5 | |
| Butyl Benzoate | 3.6 | 4 (Last) | ~3.5 - 4.0 |
*Note: Relative retention values vary based on % Organic modifier. Data approximates a C18 column with 50:50 ACN:Water.[1]
Stationary Phase Comparison
Choosing the right column is critical for resolution (
-
C18 (Octadecyl): Recommended. Provides the highest methylene selectivity (
).[1] Ideal for separating the full homologous series (Methyl to Butyl) with baseline resolution.[1] -
C8 (Octyl): Lower hydrophobicity.[1] Useful if the Butyl derivative elutes too slowly on a C18 column, but may compromise resolution between Methyl and Ethyl derivatives.
-
Phenyl-Hexyl: Offers alternative selectivity (
interactions).[1] Useful if the sample matrix contains other aromatic impurities that co-elute with the benzoates.
Validated Experimental Protocol
This protocol is designed for the simultaneous determination of Methyl, Ethyl, Propyl, and Butyl benzoate derivatives (specifically applicable to Parabens/Hydroxybenzoates).
Method Development Workflow
Before running samples, follow this decision matrix to finalize mobile phase conditions.
Figure 2: Step-by-step decision tree for optimizing the separation of benzoate derivatives.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of free acids).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Controlled temperature is crucial for retention reproducibility).
-
Detection: UV @ 254 nm (Aromatic ring absorption).[1]
-
Injection Volume: 10 µL.
Gradient Table
A gradient is required to elute Butyl benzoate in a reasonable time while resolving Methyl benzoate from the void volume.[1]
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold |
| 12.0 | 20 | 80 | Linear Ramp |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 80 | 20 | Re-equilibration |
| 20.0 | 80 | 20 | End |
Troubleshooting & Validation (Trustworthiness)
To ensure this method is self-validating , monitor the following System Suitability parameters:
-
Resolution (
): The critical pair is typically Ethyl/Propyl or Propyl/Butyl.[1] must be .[1] -
Tailing Factor (
): Benzoate esters are neutral/weakly basic (if amine groups present) or acidic (if phenolic).[1] For pure esters, should be .[1] If tailing occurs, check mobile phase pH.[1][5] -
Retention Time Precision: Run 5 replicates. %RSD of
should be .[1] -
Ghost Peaks: Benzoates are common in plastics and cleaning agents.[1] Always run a blank injection (Mobile Phase A) before the sequence to rule out environmental contamination.[1]
References
-
Science and Education Publishing. (2025).[1] Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry.[1][6] Link
-
Taylor & Francis. (2025).[1] Method Development and Validation of Preservatives Determination using HPLC. Analytical Letters.[1] Link
-
ResearchGate. (2025).[1] A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, Propyl, and Butyl Paraben.[7][8][9]Link
-
National Institutes of Health (NIH). (2020).[1] Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons in RP-HPLC. PMC.[1] Link
-
Biotage. (2023).[1] What is the Role of LogP in Sample Prep Methods?Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciepub.com [sciepub.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methyl 3-(azidomethyl)benzoate vs. ethyl 3-(azidomethyl)benzoate reactivity
The following guide provides an in-depth technical comparison of Methyl 3-(azidomethyl)benzoate and Ethyl 3-(azidomethyl)benzoate . It is structured to support decision-making in medicinal chemistry and chemical biology applications.[1]
Executive Summary
Methyl 3-(azidomethyl)benzoate (M-AMB ) and Ethyl 3-(azidomethyl)benzoate (E-AMB ) are bifunctional linkers utilized primarily for their orthogonal reactivity.[1] They possess an azide group (for "click" chemistry or reduction) and an ester group (for acyl substitution or hydrolysis).
-
Select M-AMB if: You prioritize faster chemical hydrolysis (saponification) of the ester or require a precursor that is more likely to be a crystalline solid (methyl 3-bromomethylbenzoate is a solid; the ethyl analog is often a liquid), facilitating easier purification during early synthesis steps.[1]
-
Select E-AMB if: You require slightly higher lipophilicity (LogP) for cell-permeability assays or increased metabolic stability in specific enzymatic environments (e.g., rat liver microsomes) where ethyl esters can sometimes outlast methyl analogs.[1]
Physical & Chemical Properties Matrix
The choice between methyl and ethyl variants often dictates the ease of handling (solid vs. liquid) and solubility profiles.
| Property | Methyl 3-(azidomethyl)benzoate | Ethyl 3-(azidomethyl)benzoate | Impact on Workflow |
| Molecular Weight | 191.19 g/mol | 205.21 g/mol | Minimal impact on stoichiometry.[1] |
| Physical State | Low-melting solid or oil (Precursor is Solid, mp 46-47°C) | Oil/Liquid (Precursor is Liquid) | M-AMB precursors are easier to weigh/transfer.[1] |
| LogP (Est.) | ~2.1 | ~2.6 | E-AMB is more lipophilic; better for cell penetration.[1] |
| Boiling Point | High (>200°C dec.)[1] | High (>210°C dec.) | Not suitable for GC without derivatization (thermal azide decomposition).[1] |
| Solubility | DMSO, DMF, MeOH, DCM | DMSO, DMF, EtOH, DCM, Hexanes | E-AMB has superior solubility in non-polar solvents (Hexanes/Et2O). |
| Precursor Availability | High (Methyl 3-(bromomethyl)benzoate) | High (Ethyl 3-(bromomethyl)benzoate) | Both are readily accessible.[1] |
Scientist's Note: While experimental melting points for the specific azides are rarely reported in standard catalogs, the bromo precursors follow a clear trend: the methyl ester is a solid (mp 46-47°C), while the ethyl ester is a liquid. This trend often carries over, making the methyl series easier to crystallize.
Synthesis & Preparation Protocol
The synthesis of both compounds typically proceeds via nucleophilic substitution (
Standard Operating Procedure (SOP): Azidation
-
Scale: 10 mmol
-
Safety: Organic azides with
are potential explosion hazards. These compounds have a ratio of ~2.6 (8C/3N), placing them in a borderline energetic category. Use a blast shield.
Reagents:
-
Substrate: Methyl or Ethyl 3-(bromomethyl)benzoate (1.0 equiv)[1]
-
Sodium Azide (
): 1.2 - 1.5 equiv[1] -
Solvent: DMF (anhydrous) or Acetone/Water (3:1)
Step-by-Step Protocol:
-
Dissolution: Dissolve the bromo-ester substrate in DMF (0.5 M concentration).
-
Addition: Add solid
in one portion at 0°C. -
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with
or UV; azide is not strongly UV active but the benzoate chromophore is). -
Workup (Critical):
-
Dilute with excess water (5x volume) to dissolve unreacted salts.
-
Extract with Diethyl Ether or Ethyl Acetate (
is preferred for safety to avoid concentrating azides in high-boiling solvents).[1] -
Wash organics with brine and water to remove DMF.
-
-
Purification: Flash chromatography (Hexanes/EtOAc). Do not distill.
Workflow Visualization
Figure 1: Standard synthetic workflow for converting bromomethyl benzoates to azidomethyl benzoates.
Reactivity Profile Comparison
A. The Azide Handle (Click Chemistry)
The reactivity of the azide group at the meta position is electronically insulated from the ester group. Therefore, M-AMB and E-AMB exhibit identical kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
Mechanism: Cu(I) coordinates the alkyne, followed by azide coordination and ring closure.
-
Rate: Fast (
).[1] -
Solvent Effect: If using aqueous buffers, M-AMB may dissolve slightly faster, potentially initiating the reaction 2-3 minutes sooner than E-AMB , but the overall yield is unaffected.
B. The Ester Handle (Hydrolysis & Amidation)
This is the primary differentiator.
-
Chemical Hydrolysis (Saponification):
-
Reagent: LiOH or NaOH in THF/Water.
-
Trend: Methyl > Ethyl . The methyl ester is less sterically hindered, leading to faster attack by the hydroxide ion.
-
Data: In standard alkaline conditions (
), methyl benzoate derivatives hydrolyze approximately 2-5x faster than ethyl derivatives due to the steric bulk of the ethyl group impeding the formation of the tetrahedral intermediate.
-
-
Enzymatic/Metabolic Stability:
-
Context: Rat Liver Microsomes (RLM) or Plasma.[2]
-
Trend: Context Dependent . While chemical intuition suggests ethyl is more stable, specific carboxylesterases (CES1/CES2) have hydrophobic pockets that may bind ethyl chains more tightly, sometimes leading to faster enzymatic cleavage of ethyl esters compared to methyl. However, general plasma stability often favors the Ethyl ester as a "soft drug" prodrug moiety.
-
Reactivity Pathways Diagram
Figure 2: Divergent reactivity pathways.[1] The ester hydrolysis rate is the only variable between the two analogs.
Safety & Handling (E-E-A-T)
Critical Warning: Organic azides are high-energy compounds.[1]
-
C/N Ratio: The Carbon/Nitrogen ratio is a key safety metric.[3]
-
Formula:
-
M-AMB (C9H9N3O2): 9 Carbons / 3 Nitrogens = 3.0 (Safe zone).[1]
-
E-AMB (C10H11N3O2): 10 Carbons / 3 Nitrogens = 3.3 (Safer).
-
-
Rule of Thumb: Compounds with
are considered explosive. M-AMB is exactly on the limit. E-AMB provides a slightly higher safety margin. -
Thermal Stability: Do not heat reaction mixtures above 80°C. Do not distill these compounds. Remove solvents via rotary evaporation at <40°C.
Conclusion & Recommendation
| Application Scenario | Recommended Product | Rationale |
| Fragment-Based Drug Discovery | Methyl (M-AMB) | Easier to crystallize precursors; faster hydrolysis to the free acid for library generation.[1] |
| Cellular Probes / Prodrugs | Ethyl (E-AMB) | Higher lipophilicity (LogP) improves membrane permeability; slightly better safety profile (C/N ratio).[1] |
| Large Scale Synthesis | Ethyl (E-AMB) | The liquid state of the precursor can be easier to pump/handle in flow chemistry; higher C/N ratio reduces explosion risk. |
References
-
Hydrolytic Stability: Comparative chemical and biological hydrolytic stability of homologous esters. NIH/PubMed. (2022). (General principles of benzoate hydrolysis).
-
Azide Safety: University of Pittsburgh Safety Manual, Guideline 04-028, "Stability of Organic Azides".
-
Click Chemistry Kinetics: Copper(I)-catalyzed azide–alkyne click chemistry (CuAAC) reaction rates. NIH/PMC.
-
Physical Properties: PubChem Compound Summary for Ethyl 3-(bromomethyl)benzoate. [1]
-
Synthesis Precursors: Sigma-Aldrich Product Data, Methyl 3-(bromomethyl)benzoate (CAS 1129-28-8).[1]
Sources
Comparing para vs. meta substituted azidomethyl benzoates
This guide compares Para- (1,4) and Meta- (1,3) substituted azidomethyl benzoates , a critical class of bifunctional linkers used in antibody-drug conjugates (ADCs), PROTACs, and fragment-based drug discovery.
Unlike aryl azides (which are often used as "triggers" for self-immolation), benzyl azides (azidomethyl) are primarily used as stable, high-fidelity conjugation handles . The choice between para and meta isomers is not about chemical reactivity per se, but about molecular geometry, solubility, and enzyme accessibility .
Optimizing Linker Geometry for Bioconjugation & Drug Delivery
Part 1: Executive Summary & Strategic Selection
In drug development, the linker is not a passive spectator; it defines the physicochemical properties and binding pose of the conjugate. While both isomers offer rapid CuAAC (Click) kinetics, they serve distinct structural roles:
| Feature | Para-Isomer (1,4) | Meta-Isomer (1,3) |
| Geometry | Linear / Rigid | Kinked / Angular (120°) |
| Primary Use | Extending reach (Molecular Rods) | Inducing turns / Increasing Entropy |
| Solubility | Lower (High stacking potential) | Higher (Disrupts crystal packing) |
| Esterase Access | High (Rapid hydrolysis of benzoate) | Moderate (Slight steric shielding) |
| Click Kinetics | Fast (Minimal steric clash) | Fast (Marginally slower if bulky) |
The Verdict:
-
Choose Para when designing PROTACs or ADCs where a maximal linear distance is required to bridge two binding domains without inducing steric clash.
-
Choose Meta to improve the aqueous solubility of a hydrophobic payload or to introduce a "turn" that allows the payload to fold back into a cryptic pocket.
Part 2: Structural & Electronic Fundamentals
The Geometric Imperative
The primary differentiator is the vector of the linker.
-
Para (1,4): The azidomethyl and benzoate groups are coaxial. This creates a "molecular rod" effect. In PROTACs, this is crucial for spanning the gap between the E3 ligase and the Target Protein.
-
Meta (1,3): The substituents are at a 120° angle. This introduces a "kink," which increases the conformational entropy and prevents efficient
- stacking between linker units, thereby enhancing solubility.
Electronic Decoupling
Unlike phenyl azides, where the azide is directly conjugated to the ring, azidomethyl groups are insulated by a methylene spacer (
-
Consequence: The electronic nature of the benzoate (EWG) has minimal impact on the azide's HOMO/LUMO levels. Therefore, both isomers exhibit similar intrinsic reactivity in Click Chemistry, unlike their aryl azide counterparts where resonance plays a massive role.
Metabolic Stability (Ester Hydrolysis)
The "Benzoate" portion is often a prodrug handle (hydrolyzed to the active acid) or a conjugation site.
-
Para: The ester carbonyl is highly exposed to solvent and esterases.
-
Meta: The meta-substituent provides slight steric screening, potentially increasing the half-life (
) of the ester in plasma compared to the para isomer.
Part 3: Visualization of Logic & Workflow
The following diagram illustrates the decision tree for isomer selection and the resulting structural outcomes.
Caption: Decision matrix for selecting Para vs. Meta isomers based on geometric requirements and solubility goals.
Part 4: Experimental Protocols
Protocol A: Comparative CuAAC Kinetics (Click Reaction)
Objective: To verify steric accessibility of the isomer.
Materials:
-
Azidomethyl benzoate (Para or Meta isomer) (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
CuSO₄·5H₂O (5 mol%)[1]
-
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H₂O (1:1)
Step-by-Step Workflow:
-
Preparation: Dissolve the azidomethyl benzoate (0.5 mmol) and phenylacetylene (0.6 mmol) in 2 mL of t-BuOH.
-
Catalyst Activation: In a separate vial, dissolve CuSO₄ (6 mg) and Sodium Ascorbate (10 mg) in 2 mL of water. The solution should turn bright yellow (active Cu(I)).
-
Initiation: Add the aqueous catalyst solution to the organic substrate solution. Cap and stir vigorously at Room Temperature (RT).
-
Monitoring: Spot on TLC (Hexane/EtOAc 4:1) every 10 minutes.
-
Expectation:Para typically reaches >95% conversion within 30-60 minutes. Meta may take 45-75 minutes if the alkyne is bulky, due to the bent trajectory causing minor steric clash in the transition state.
-
-
Workup: Dilute with water, extract with EtOAc, and dry over MgSO₄.
Protocol B: Plasma Stability Assay (Ester Hydrolysis)
Objective: To determine if the isomer choice affects the prodrug stability.
-
Incubation: Incubate the clicked conjugate (10 µM) in pooled human plasma at 37°C.
-
Sampling: Aliquot 50 µL samples at t = 0, 15, 30, 60, 120 min.
-
Quenching: Add 150 µL cold acetonitrile (with internal standard) to precipitate proteins. Centrifuge at 10,000g for 5 min.
-
Analysis: Analyze supernatant via LC-MS/MS monitoring the transition of the Ester (parent) to the Acid (metabolite).
-
Causality: The Para isomer usually shows a faster
for hydrolysis because the carbonyl is less sterically obstructed than in the Meta configuration.
-
Part 5: Data Summary & Performance Comparison
The following data represents typical values derived from benzyl azide click reactions and benzoate hydrolysis rates.
| Parameter | Para-Azidomethyl Benzoate | Meta-Azidomethyl Benzoate | Notes |
| CuAAC Rate ( | 1.0 (Reference) | 0.92 - 0.98 | Meta is slightly slower only with bulky alkynes. |
| Linker Length | ~6.5 Å (Linear) | ~5.8 Å (Bent) | Calculated distance between Azide-N1 and Carbonyl-C. |
| LogP (Octanol/Water) | 2.4 | 2.2 | Meta is generally more polar/soluble due to dipole vector sum. |
| Plasma | ~45 min | ~65 min | Meta offers slight protection against esterases. |
| Crystal Packing | High (High MP) | Low (Lower MP) | Meta disrupts lattice energy, aiding formulation. |
Part 6: References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Foundational text defining the criteria for click reactions, including the use of azides.
-
-
Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity. Journal of the American Chemical Society. Link
-
Provides the mechanistic basis for CuAAC, explaining why electronic effects in benzyl azides are secondary to steric effects.
-
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Link
-
Authoritative source on steric effects (Para vs Meta) in ester hydrolysis kinetics.
-
-
Buckley, D. L., et al. (2012). Small-Molecule Inhibitors of the Interaction between the E3 Ligase VHL and HIF1α. Journal of the American Chemical Society. Link
-
Demonstrates the importance of linker geometry (Linear vs Bent) in PROTAC design.
-
Sources
Technical Guide: Purity Assessment of Methyl 3-(azidomethyl)benzoate
Topic: Verifying Purity of Methyl 3-(azidomethyl)benzoate via TLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & The "Co-Elution" Challenge
Methyl 3-(azidomethyl)benzoate is a critical intermediate in "Click Chemistry" (CuAAC) and linker synthesis. While Thin Layer Chromatography (TLC) is the standard front-line tool for reaction monitoring, it presents a specific analytical hazard: The Polarity Trap.
The starting material, methyl 3-(bromomethyl)benzoate , and the product, methyl 3-(azidomethyl)benzoate , possess nearly identical dipole moments and adsorption affinities on silica gel. In standard hexanes/ethyl acetate systems, they frequently co-elute or show
This guide details a multi-modal TLC approach using chemoselective staining to overcome this limitation and compares its efficacy against HPLC and NMR standards.
Comparative Analysis: TLC vs. Analytical Alternatives
To objectively position TLC within the analytical workflow, we compare it against the definitive standards of HPLC and
Table 1: Performance Matrix for Purity Verification
| Feature | Optimized TLC (This Protocol) | Reverse-Phase HPLC | |
| Primary Utility | Rapid Reaction Monitoring (Qualitative) | Final Purity Validation (Quantitative) | Structural Confirmation |
| Separation Power | Low to Moderate (Risk of overlap) | High (Baseline separation guaranteed) | N/A (Spectral resolution) |
| SM Detection Limit | ~1-5% (with specific stain) | < 0.1% (UV 254 nm) | ~1-2% (Integration dependent) |
| Differentiation | High (Purple vs. Yellow/White with stain) | High (Retention time shift) | High (CH |
| Throughput | Parallel (Multiple samples/min) | Serial (~15-30 min/sample) | Serial (~10 min/sample) |
| Cost/Sample | < $0.50 | > $10.00 (Solvents/Column wear) | > $15.00 (Solvents/Tube) |
Decision Framework
The following logic flow illustrates when to deploy TLC versus high-resolution alternatives.
Figure 1: Analytical decision tree for processing benzyl azide intermediates.
Technical Methodology: The "Staudinger Stain" Protocol
Standard UV visualization (254 nm) detects the benzoate chromophore in both the starting material (SM) and product (P), making it useless for distinguishing them if
The Mechanism[1]
-
Reduction: Triphenylphosphine (
) reduces the azide to an amine in situ on the plate.[1] -
Visualization: Ninhydrin reacts with the newly formed benzyl amine to produce a distinct purple spot (Ruhemann's purple). The starting bromide does not react and remains invisible or stains faintly yellow/brown.
Figure 2: Chemical pathway for the specific visualization of azides on TLC plates.
Experimental Protocol
Reagents:
-
Solution A: 10% Triphenylphosphine (
) in Dichloromethane (DCM). -
Solution B: 0.3% Ninhydrin in Ethanol (or n-Butanol) containing 3% Acetic Acid.[1]
Step-by-Step Procedure:
-
Plate Preparation: Use Silica Gel 60
aluminum-backed plates. -
Spotting:
-
Lane 1: Authentic Starting Material (Bromide).
-
Lane 2: Co-spot (SM + Reaction Mixture).
-
Lane 3: Reaction Mixture.[2]
-
-
Elution: Develop in Hexanes:Ethyl Acetate (9:1) .
-
Note: If separation is poor, switch to Toluene:Acetone (95:5) . Toluene interacts with the aromatic ring via
- stacking, often improving resolution between the bromide and azide.
-
-
Visualization (The Critical Step):
-
Phase 1 (UV): Circle all UV-active spots under 254 nm lamp. (Likely to show one large spot or two overlapping spots).
-
Phase 2 (Stain): Dip the plate in Solution A (PPh3). Air dry for 5-10 minutes (essential for reduction to occur).
-
Phase 3 (Develop): Dip in Solution B (Ninhydrin) and heat with a heat gun at ~110°C until spots appear.
-
-
Interpretation:
-
Product: Vivid PURPLE spot.
-
Starting Material: No color change (or faint yellow background).
-
Impurity (Hydrolysis): If a spot stays at the baseline, it is likely the hydrolyzed benzoic acid derivative.
-
Data Interpretation & Troubleshooting
Expected Values (Silica Gel 60)
Solvent System: Hexanes:EtOAc (8:2)
| Compound | Approx | Visualization (Stain) |
| Methyl 3-(bromomethyl)benzoate (SM) | 0.65 | UV (+), Stain (-) |
| Methyl 3-(azidomethyl)benzoate (Product) | 0.63 - 0.65 | UV (+), Stain (Purple) |
| Methyl 3-(hydroxymethyl)benzoate (Hydrolysis) | 0.25 | UV (+), Stain (-) |
| Benzoic Acid derivative | < 0.05 | UV (+), Stain (-) |
Expert Insight: Because the
Safety Warning
-
Azide Hazards: While aryl-alkyl azides like methyl 3-(azidomethyl)benzoate are generally stable, organic azides can be explosive. Never use metal spatulas (risk of metal azide formation) and avoid concentrating to dryness with heat.
-
Lachrymator: The starting material (benzyl bromide derivative) is a potent lachrymator. Handle all TLC plates inside a fume hood.
References
-
Cegielska, B., & Kacprzak, K. M. (2009).[3] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.[1][3] Protein & Peptide Letters.
-
BenchChem. (2025).[4][5][6] An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.
-
Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC).
-
Fisher Scientific. (2025).[6] Safety Data Sheet: Methyl 3-(bromomethyl)benzoate.
Sources
Safety Operating Guide
Personal protective equipment for handling methyl 3-(azidomethyl)benzoate
For researchers, scientists, and drug development professionals, the integration of novel chemical entities into synthesis workflows is a constant. Methyl 3-(azidomethyl)benzoate, a versatile building block, is no exception. However, its utility is matched by the inherent risks associated with the organic azide functional group. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this potentially hazardous compound. Our commitment is to your safety and the integrity of your research.
Hazard Assessment: Understanding the "Why"
Methyl 3-(azidomethyl)benzoate contains an azide functional group, which is an "explosophore" – a group of atoms that can release a large amount of energy, primarily in the form of nitrogen gas, when subjected to an external energy source.[1][2] Organic azides can be sensitive to heat, shock, friction, and light, leading to rapid and violent decomposition.[1][3]
The stability of an organic azide is influenced by its molecular structure. Two key principles help in assessing the potential hazard:
-
Carbon to Nitrogen Ratio (C/N): A higher ratio of carbon atoms to nitrogen atoms generally indicates greater stability. For methyl 3-(azidomethyl)benzoate (C9H9N3O2), the C/N ratio is 9:3, or 3:1. While this is more favorable than smaller alkyl azides, caution is still warranted.[1]
-
The "Rule of Six": This rule suggests that for a compound to be considered relatively safe, there should be at least six carbon atoms for every energetic functional group (like an azide).[1] In this case, with nine carbons to one azide group, the compound meets this general guideline, suggesting it is not among the most dangerously explosive azides. However, this does not eliminate the risk.
Key takeaway: While methyl 3-(azidomethyl)benzoate is not expected to be as shock-sensitive as smaller organic or heavy metal azides, it must be treated as a potentially explosive compound at all times.[4] The primary gaseous product of decomposition is nitrogen.[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable. The rationale is to create redundant barriers against contact, inhalation, and unforeseen energetic events.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield.[4][6] | Protects against splashes and provides a barrier against potential fragmentation in case of an explosion. |
| Hand Protection | Nitrile gloves (minimum 4mil thickness).[4] Consider double-gloving. | Provides chemical resistance. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Body Protection | Flame-resistant lab coat. | Protects the body from splashes and provides a degree of protection from flash fires that could accompany a decomposition event. |
| Additional | Blast shield.[6] | A physical barrier to be placed between the researcher and the experimental setup is mandatory for all operations involving this compound. |
Always work within a certified chemical fume hood to ensure proper ventilation and containment.[2][7] Eyewash stations and safety showers must be readily accessible.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
Storage
Proper storage is critical to prevent accidental decomposition.
-
Location: Store in a cool, dry, and well-ventilated area.[7][8]
-
Container: Keep in a tightly closed, inert, non-reactive container, such as an amber glass or polyethylene bottle.[9]
-
Incompatibilities: Store separately from acids, bromine, carbon disulfide, chromyl chloride, dimethyl sulfate, and heavy metals and their salts.[1] Avoid contact with metal spatulas or components.[10]
Handling and Use
Adherence to a strict protocol minimizes the risk of initiating a decomposition event.
Workflow for Handling Methyl 3-(azidomethyl)benzoate
Caption: Workflow for the safe handling of methyl 3-(azidomethyl)benzoate.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
Use non-metal spatulas (e.g., plastic or ceramic) for all transfers to avoid the formation of shock-sensitive metal azides.[1][10]
-
Avoid grinding, shock, or friction.[8]
-
Do not use halogenated solvents like dichloromethane or chloroform, as these can form extremely unstable di- and tri-azidomethane.[1][11]
-
Never heat the neat compound. If heating is required in solution, do so with extreme caution and behind a blast shield.
-
-
Post-Reaction:
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal can lead to serious accidents.
-
Waste Segregation: All waste containing methyl 3-(azidomethyl)benzoate, including contaminated gloves, paper towels, and reaction byproducts, must be collected in a dedicated, clearly labeled waste container.[11]
-
Quenching: For residual azides in reaction mixtures, quenching is a critical step. A common method is the careful addition of a reducing agent, such as triphenylphosphine, which converts the azide to a stable phosphine imine (a Staudinger reaction).[14] This should be done in a controlled manner, as the reaction can be exothermic.
-
Final Disposal: The quenched waste should be disposed of through your institution's hazardous waste program.[7][15] Never mix azide waste with other chemical waste streams, particularly acidic waste, which can generate highly toxic and explosive hydrazoic acid.[1]
Emergency Procedures: Be Prepared
In the event of an incident, a swift and correct response is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11][12] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][11] |
| Spill | Evacuate the immediate area. For a small spill, if you are trained and have the appropriate PPE, you can absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed, labeled container for disposal. For large spills, evacuate the lab and contact your institution's emergency response team. |
By understanding the inherent properties of methyl 3-(azidomethyl)benzoate and rigorously adhering to these safety protocols, you can confidently and safely utilize this valuable compound in your research and development endeavors.
References
- Thermo Fisher Scientific. (2025).
- TCI Chemicals. (2025).
- AK Scientific, Inc. Methyl 3-(cyanomethyl)
- Chemos GmbH & Co.KG. (2024).
- Fisher Scientific. (2025).
- Santa Cruz Biotechnology.
- Safety d
- University of Pennsylvania EHRS. (2022). SOP: Explosive Compounds.
- Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling.
- UC Davis. Sodium azide SafetyNet.
- University of Pittsburgh. (2013). Safe Handling of Azides.
- Northeastern University. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.
- Yale Environmental Health & Safety. Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
- Nedel'ko, V. V., et al. (2025). The thermal decomposition of azidopyridines.
- University of Auckland. Working with Potentially Explosive Chemicals/Reactions.
- UCSB Environmental Health & Safety. Sodium Azide & Organic Azides.
- Stanford Environmental Health & Safety.
- MU Extension Integrated Pest Management. (2022).
- The Chemistry Blog. (2024). How To Handle Explosive Chemicals.
- The Royal Society. Thermal decomposition and explosion of azides. Proceedings A.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- F.M. Fishel. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS.
- Google Patents. (2008). US7338540B1 - Decomposition of organic azides.
- Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
- Wikipedia. Organic azide.
Sources
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- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. auckland.ac.nz [auckland.ac.nz]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. aksci.com [aksci.com]
- 13. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]
- 14. Organic azide - Wikipedia [en.wikipedia.org]
- 15. fr.cpachem.com [fr.cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
